1-(cyclopentylmethyl)-1H-pyrazole
Description
Properties
IUPAC Name |
1-(cyclopentylmethyl)pyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-2-5-9(4-1)8-11-7-3-6-10-11/h3,6-7,9H,1-2,4-5,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYKZICCTAUACMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CN2C=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-(cyclopentylmethyl)-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1-(cyclopentylmethyl)-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry and drug development. The document details the primary synthetic route, experimental protocols, and relevant characterization data.
Introduction
This compound belongs to the N-alkylated pyrazole family, a class of compounds known for a wide range of biological activities. The pyrazole moiety is a common scaffold in many pharmaceuticals. The synthesis of specifically N-substituted pyrazoles is a critical step in the development of new chemical entities with potential therapeutic applications. The most direct and widely employed method for the synthesis of this compound is the N-alkylation of the pyrazole ring.
Synthetic Pathway: N-Alkylation of Pyrazole
The synthesis of this compound is typically achieved through the N-alkylation of pyrazole with a suitable cyclopentylmethyl electrophile, most commonly (bromomethyl)cyclopentane. This reaction proceeds via the deprotonation of the pyrazole nitrogen, followed by a nucleophilic substitution reaction.
Caption: General reaction scheme for the N-alkylation of pyrazole.
Experimental Protocols
While a specific, detailed protocol for the synthesis of this compound is not extensively documented in a single source, the following procedures are based on established methods for the N-alkylation of pyrazoles with alkyl halides. Two common protocols are provided, one using sodium hydride (a strong base) and another using potassium carbonate (a milder base).
Protocol 1: N-Alkylation using Sodium Hydride in DMF
This method is suitable for achieving high yields and is a common choice for laboratory-scale synthesis.
Materials:
-
Pyrazole
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
(Bromomethyl)cyclopentane
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous DMF under an inert atmosphere (e.g., argon or nitrogen), a solution of pyrazole (1.0 equivalent) in anhydrous DMF is added dropwise at 0 °C.
-
The reaction mixture is stirred at room temperature for 1 hour to ensure complete deprotonation, resulting in the formation of the sodium pyrazolide salt.
-
The mixture is cooled back to 0 °C, and a solution of (bromomethyl)cyclopentane (1.05 equivalents) in anhydrous DMF is added dropwise.
-
The reaction is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution.
-
The aqueous layer is extracted with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).
-
The combined organic layers are washed with water and brine, dried over anhydrous MgSO₄ or Na₂SO₄, and filtered.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.
Protocol 2: N-Alkylation using Potassium Carbonate in Acetonitrile
This protocol employs a milder base and is often preferred for its operational simplicity and safety.
Materials:
-
Pyrazole
-
Potassium carbonate (K₂CO₃), anhydrous
-
(Bromomethyl)cyclopentane
-
Anhydrous Acetonitrile (CH₃CN)
-
Water
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
A mixture of pyrazole (1.0 equivalent), anhydrous potassium carbonate (2.0 equivalents), and (bromomethyl)cyclopentane (1.1 equivalents) in anhydrous acetonitrile is stirred at reflux (approximately 82 °C).
-
The reaction progress is monitored by TLC. The reaction is typically complete within 24-48 hours.
-
After cooling to room temperature, the solid is filtered off and washed with ethyl acetate.
-
The filtrate is concentrated under reduced pressure.
-
The residue is dissolved in ethyl acetate and washed with water to remove any remaining inorganic salts.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.
-
Purification by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) provides the pure this compound.
Quantitative Data
The following table summarizes the expected quantitative data for the synthesis of this compound based on typical N-alkylation reactions of pyrazoles.
| Parameter | Protocol 1 (NaH/DMF) | Protocol 2 (K₂CO₃/CH₃CN) |
| Reactant Ratios | ||
| Pyrazole | 1.0 eq | 1.0 eq |
| Base | 1.1 eq (NaH) | 2.0 eq (K₂CO₃) |
| (Bromomethyl)cyclopentane | 1.05 eq | 1.1 eq |
| Reaction Conditions | ||
| Temperature | 0 °C to RT | Reflux (~82 °C) |
| Reaction Time | 12 - 24 h | 24 - 48 h |
| Expected Outcome | ||
| Yield | 70 - 90% | 60 - 80% |
| Purity (after chromatography) | > 95% | > 95% |
Characterization Data
The structural confirmation of the synthesized this compound is achieved through standard spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The following table provides the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the analysis of similar N-alkylated pyrazoles.
| ¹H NMR (CDCl₃) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| H-3 (Pyrazole) | ~ 7.5 | d | 1H | Pyrazole ring proton |
| H-5 (Pyrazole) | ~ 7.5 | d | 1H | Pyrazole ring proton |
| H-4 (Pyrazole) | ~ 6.2 | t | 1H | Pyrazole ring proton |
| -CH₂- (Methylene bridge) | ~ 4.0 | d | 2H | Methylene protons attached to the pyrazole nitrogen |
| -CH- (Cyclopentyl) | ~ 2.3 | m | 1H | Methine proton of the cyclopentyl group |
| -CH₂- (Cyclopentyl) | ~ 1.5 - 1.8 | m | 8H | Methylene protons of the cyclopentyl group |
| ¹³C NMR (CDCl₃) | Predicted Chemical Shift (δ, ppm) | Assignment |
| C-3 (Pyrazole) | ~ 139 | Pyrazole ring carbon |
| C-5 (Pyrazole) | ~ 129 | Pyrazole ring carbon |
| C-4 (Pyrazole) | ~ 105 | Pyrazole ring carbon |
| -CH₂- (Methylene bridge) | ~ 58 | Methylene carbon attached to the pyrazole nitrogen |
| -CH- (Cyclopentyl) | ~ 40 | Methine carbon of the cyclopentyl group |
| -CH₂- (Cyclopentyl) | ~ 30 | Methylene carbons of the cyclopentyl group |
| -CH₂- (Cyclopentyl) | ~ 25 | Methylene carbons of the cyclopentyl group |
Mass Spectrometry (MS)
-
Expected Molecular Weight: 150.22 g/mol
-
Expected Molecular Ion (M⁺) or [M+H]⁺: m/z = 150 or 151
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: A typical experimental workflow for the synthesis of the target compound.
Conclusion
The synthesis of this compound is readily achievable through the standard N-alkylation of pyrazole. The choice of base and solvent can be adapted to suit laboratory capabilities and safety considerations, with both strong and mild basic conditions providing viable routes to the desired product. The provided experimental protocols and characterization data serve as a comprehensive guide for researchers engaged in the synthesis of this and related N-alkylated pyrazole derivatives for applications in drug discovery and development.
An In-depth Technical Guide to the Chemical Properties of 1-(cyclopentylmethyl)-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive overview of the available chemical and biological information for 1-(cyclopentylmethyl)-1H-pyrazole. Due to a lack of specific experimental data for this exact compound in publicly accessible databases, this guide leverages data from structurally similar pyrazole derivatives and established principles of pyrazole chemistry to infer its properties and potential applications. This guide is intended to serve as a foundational resource for researchers interested in this and related molecular scaffolds.
Introduction
Pyrazole and its derivatives are a well-established class of heterocyclic compounds that are of significant interest in medicinal chemistry and materials science.[1][2] The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, serves as a versatile scaffold in numerous pharmacologically active agents.[3] The presence of this nucleus in drugs such as the anti-inflammatory celecoxib, the anti-obesity drug rimonabant, and the anti-cancer agent crizotinib underscores its therapeutic potential.[1][4] The substituent at the N1 position of the pyrazole ring plays a crucial role in modulating the compound's physicochemical properties and biological activity. This guide focuses on the N-substituted pyrazole, this compound, providing a detailed, albeit inferred, profile of its chemical properties.
Chemical Properties
Table 1: Comparison of Physicochemical Properties of this compound and Related Analogs
| Property | This compound (Predicted) | 1-cyclopentyl-5-methyl-1H-pyrazole[5] | 1-cyclopentyl-5-(trifluoromethyl)-1H-pyrazole[6] | Pyrazole[7] |
| Molecular Formula | C₉H₁₄N₂ | C₉H₁₄N₂ | C₉H₁₁F₃N₂ | C₃H₄N₂ |
| Molecular Weight | 150.22 g/mol | 150.2 g/mol | 204.19 g/mol | 68.08 g/mol |
| Melting Point | Not available | Not available | Not available | 66-70 °C |
| Boiling Point | Not available | Not available | ~294.4 ± 35.0 °C | 186-188 °C |
| Density | Not available | Not available | Not available | Not available |
| pKa | ~2-3 (Predicted) | Not available | Not available | 2.52 |
| Solubility | Predicted to be soluble in organic solvents. | Not available | Not available | Soluble in water |
Note: The properties for this compound are estimations based on its structure and data from related compounds.
The introduction of the lipophilic cyclopentylmethyl group at the N1 position is expected to decrease water solubility and increase solubility in nonpolar organic solvents compared to the parent pyrazole. The basicity of the pyrazole ring is relatively low, with the pKa of the conjugate acid being around 2.5.[8]
Synthesis and Characterization
While a specific, detailed protocol for the synthesis of this compound was not found, a general and robust method for the synthesis of N-alkylated pyrazoles involves the reaction of pyrazole with an appropriate alkyl halide in the presence of a base.
Reaction: N-Alkylation of Pyrazole
Reagents:
-
Pyrazole
-
Cyclopentylmethyl bromide (or chloride)
-
Potassium carbonate (or another suitable base)
-
Acetonitrile (or another suitable polar aprotic solvent)
Procedure:
-
To a solution of pyrazole (1.0 eq) in acetonitrile, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add cyclopentylmethyl bromide (1.1 eq) dropwise to the suspension.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
The structure of the synthesized this compound can be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR is expected to show characteristic signals for the protons on the pyrazole ring and the cyclopentylmethyl group. The chemical shifts of the pyrazole protons are typically in the aromatic region.
-
¹³C NMR will show distinct resonances for the carbon atoms of the pyrazole ring and the cyclopentylmethyl substituent.
-
-
Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound (150.22 m/z). Fragmentation patterns can provide further structural information.[9]
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic vibrational frequencies of the C-H, C=C, and C=N bonds within the molecule.
Potential Biological Activity and Signaling Pathways
Specific studies on the biological activity of this compound have not been identified. However, the broader class of pyrazole derivatives is known to exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[2][3] The cyclopentyl moiety can enhance lipophilicity, which may improve cell membrane permeability and bioavailability.
Given the lack of specific data, a hypothetical workflow for screening the biological activity of this compound is presented below.
Caption: General Workflow for Biological Activity Screening
This generalized workflow illustrates the logical progression from compound synthesis to in vitro and in vivo testing to identify potential therapeutic applications.
Logical Relationships in Drug Discovery
The development of a novel pyrazole derivative like this compound would typically follow a structured drug discovery and development pipeline.
Caption: Drug Discovery and Development Pipeline
This diagram outlines the major stages involved in taking a novel chemical entity from initial concept to a potential therapeutic agent.
Conclusion
While specific experimental data for this compound is currently limited, this technical guide provides a foundational understanding of its likely chemical properties, a general synthetic route, and a framework for its potential biological evaluation. The pyrazole scaffold remains a highly privileged structure in medicinal chemistry, and N-substituted derivatives with lipophilic groups like cyclopentylmethyl warrant further investigation for their therapeutic potential. Future experimental work is necessary to fully elucidate the physicochemical properties and pharmacological profile of this specific compound.
References
- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-[(1H-pyrazol-1-yl)methyl]cyclopentan-1-ol | C9H14N2O | CID 65212407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Buy 1-CYCLOPENTYL-5-METHYL-1H-PYRAZOLE | 1171370-67-4 | 95 [smolecule.com]
- 6. Buy 1-cyclopentyl-5-(trifluoromethyl)-1H-pyrazole (EVT-13637758) [evitachem.com]
- 7. Pyrazole - Wikipedia [en.wikipedia.org]
- 8. ijpsr.info [ijpsr.info]
- 9. researchgate.net [researchgate.net]
Unraveling the Solid State: A Technical Guide to the Prospective Crystal Structure of 1-(Cyclopentylmethyl)-1H-pyrazole
An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide addresses the crystal structure of 1-(cyclopentylmethyl)-1H-pyrazole. As of the date of this publication, a definitive crystal structure for this specific compound has not been reported in publicly accessible crystallographic databases. However, this document provides a comprehensive overview of the anticipated structural characteristics based on known pyrazole derivatives, outlines detailed experimental protocols for its determination, and presents a framework for data presentation. This guide is intended to serve as a valuable resource for researchers undertaking the synthesis and structural elucidation of this and related pyrazole compounds.
Introduction: The Pyrazole Scaffold
Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms and are a cornerstone in medicinal chemistry and materials science.[1] The substitution pattern on the pyrazole ring significantly influences its physicochemical properties and biological activity. The title compound, this compound, features a flexible cyclopentylmethyl group at the N1 position, which is expected to impact its crystal packing and intermolecular interactions. Understanding the three-dimensional arrangement of molecules in the solid state is crucial for controlling polymorphism, solubility, and ultimately, the efficacy of active pharmaceutical ingredients.
While the specific crystal structure of this compound remains to be determined, analysis of related pyrazole structures allows for informed predictions. Pyrazole rings are generally planar, and their crystal packing is often governed by a variety of intermolecular interactions, including hydrogen bonding (in N-unsubstituted pyrazoles), C-H···N interactions, and π-π stacking.[2][3]
General Crystallographic Characteristics of Substituted Pyrazoles
Studies on various 1-substituted pyrazole derivatives reveal common structural motifs and crystallographic parameters.
Molecular Geometry: The pyrazole ring itself is typically planar or nearly planar.[4] Bond lengths and angles are generally consistent with those of an aromatic system.[5] The orientation of the cyclopentylmethyl substituent relative to the pyrazole ring will be a key feature of the molecular conformation, likely influenced by steric factors and the minimization of intramolecular strain.
Intermolecular Interactions: In the absence of the N-H proton, which is a strong hydrogen bond donor in unsubstituted pyrazoles, the crystal packing of 1-substituted pyrazoles is dictated by weaker interactions.[1] For this compound, the following interactions are anticipated:
-
C-H···N Interactions: Hydrogen atoms from the cyclopentyl ring and the methylene bridge may form weak hydrogen bonds with the N2 atom of the pyrazole ring of neighboring molecules.
-
π-π Stacking: The pyrazole rings of adjacent molecules may engage in offset π-π stacking interactions.[6]
-
Van der Waals Forces: The aliphatic cyclopentylmethyl group will contribute significantly to the overall crystal packing through van der Waals interactions.
The interplay of these forces will determine the final crystal lattice. The flexibility of the cyclopentyl group may also lead to the possibility of conformational polymorphism.
Proposed Experimental Protocols
To determine the crystal structure of this compound, a systematic experimental approach is required. This involves the synthesis of the compound, the growth of high-quality single crystals, and subsequent analysis by single-crystal X-ray diffraction.
Synthesis of this compound
A plausible synthetic route involves the alkylation of pyrazole with a suitable cyclopentylmethyl halide. A general procedure is outlined below:
-
Deprotonation of Pyrazole: To a solution of pyrazole in a suitable aprotic solvent (e.g., N,N-dimethylformamide or tetrahydrofuran), add a strong base such as sodium hydride (NaH) at 0 °C to deprotonate the pyrazole ring, forming the pyrazolide anion.
-
Alkylation: Add cyclopentylmethyl bromide (or a related halide) to the reaction mixture.
-
Reaction Progression: Allow the mixture to warm to room temperature and stir for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Single Crystal Growth
Obtaining diffraction-quality single crystals is often the most challenging step.[7] Several methods should be attempted:
-
Slow Evaporation: A solution of the purified compound in a suitable solvent (e.g., hexane, ethanol, or ethyl acetate) is left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly over several days.
-
Vapor Diffusion: A concentrated solution of the compound in a solvent in which it is readily soluble is placed in a small open vial. This vial is then placed inside a larger sealed container that contains a second solvent (the "anti-solvent") in which the compound is poorly soluble but which is miscible with the first solvent. The vapor of the anti-solvent slowly diffuses into the solution of the compound, reducing its solubility and promoting crystallization.
-
Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below, leading to the formation of crystals.
Single-Crystal X-ray Diffraction (SC-XRD)
Once suitable crystals are obtained (typically >0.1 mm in all dimensions), the following steps are performed:[7][8]
-
Crystal Mounting: A single crystal is selected and mounted on a goniometer head.[8]
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. The diffractometer directs a monochromatic X-ray beam at the crystal. As the crystal is rotated, a series of diffraction patterns are collected by a detector.[7]
-
Data Processing: The collected diffraction data are processed to determine the unit cell dimensions, crystal system, and space group. The intensities of the reflections are integrated and corrected for various factors.[8]
-
Structure Solution and Refinement: The processed data are used to solve the crystal structure, typically using direct methods for small molecules.[7] This yields an initial model of the atomic positions. This model is then refined against the experimental data to improve the fit and determine the final atomic coordinates, bond lengths, bond angles, and other structural parameters.
Data Presentation
All quantitative crystallographic data should be summarized in a standardized format for clarity and comparison. The following table presents a template for reporting the crystal data and structure refinement details for this compound.
| Parameter | Value (To be determined) |
| Empirical Formula | C9H14N2 |
| Formula Weight | 150.22 |
| Temperature (K) | 100(2) |
| Wavelength (Å) | 0.71073 (Mo Kα) or 1.54178 (Cu Kα) |
| Crystal System | To be determined |
| Space Group | To be determined |
| Unit Cell Dimensions | |
| a (Å) | To be determined |
| b (Å) | To be determined |
| c (Å) | To be determined |
| α (°) | To be determined |
| β (°) | To be determined |
| γ (°) | To be determined |
| Volume (ų) | To be determined |
| Z | To be determined |
| Calculated Density (Mg/m³) | To be determined |
| Absorption Coefficient (mm⁻¹) | To be determined |
| F(000) | To be determined |
| Crystal Size (mm³) | To be determined |
| Theta Range for Data Collection (°) | To be determined |
| Index Ranges | To be determined |
| Reflections Collected | To be determined |
| Independent Reflections | To be determined |
| Completeness to Theta (%) | To be determined |
| Refinement Method | Full-matrix least-squares on F² |
| Data / Restraints / Parameters | To be determined |
| Goodness-of-Fit on F² | To be determined |
| Final R Indices [I>2sigma(I)] | To be determined |
| R Indices (all data) | To be determined |
| Largest Diff. Peak and Hole (e.Å⁻³) | To be determined |
Visualization of Experimental Workflow
The logical flow of the experimental process for determining the crystal structure is a critical component of the research plan. The following diagram, generated using the DOT language, illustrates this workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Crystal Structures of N-Substituted Pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 6. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 8. fiveable.me [fiveable.me]
An In-depth Technical Guide on the Solubility of 1-(Cyclopentylmethyl)-1H-pyrazole in Organic Solvents
For: Researchers, scientists, and drug development professionals.
Abstract: This technical guide addresses the solubility of 1-(cyclopentylmethyl)-1H-pyrazole in organic solvents. Due to the absence of specific experimental data for this compound in publicly accessible literature, this document provides a comprehensive overview based on the physicochemical properties of the parent molecule, pyrazole, and its alkyl-substituted derivatives. It includes a predicted solubility profile, detailed experimental protocols for solubility determination, and a logical workflow for assessing the solubility of this and similar compounds. This guide is intended to serve as a valuable resource for researchers working with novel pyrazole derivatives in areas such as medicinal chemistry and materials science.
Introduction
Predicted Physicochemical Properties and Solubility Profile
The solubility of a compound is primarily governed by its polarity, molecular weight, and the potential for intermolecular interactions such as hydrogen bonding. The structure of this compound, featuring a polar pyrazole ring and a nonpolar cyclopentylmethyl substituent, suggests it will exhibit a nuanced solubility profile.
Based on the general principle of "like dissolves like," and data for related compounds, a qualitative prediction of solubility in common organic solvents is presented in Table 1. The parent compound, pyrazole, is soluble in polar organic solvents like ethanol and acetone and has limited solubility in nonpolar solvents. The addition of the nonpolar cyclopentylmethyl group is expected to increase its solubility in nonpolar solvents and decrease its solubility in highly polar solvents.
Table 1: Predicted Solubility of this compound in Common Organic Solvents
| Solvent Class | Solvent Example | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | The pyrazole ring can engage in hydrogen bonding with protic solvents. |
| Water | Low | The nonpolar cyclopentylmethyl group significantly reduces aqueous solubility. | |
| Polar Aprotic | Acetone, Acetonitrile | High | Good dipole-dipole interactions with the pyrazole ring are expected. |
| Dimethyl Sulfoxide (DMSO) | Very High | DMSO is a universal solvent for many organic compounds. | |
| N,N-Dimethylformamide (DMF) | Very High | DMF is another excellent solvent for a wide range of organic molecules. | |
| Nonpolar | Hexane, Cyclohexane | Moderate to High | The nonpolar alkyl substituent will favorably interact with nonpolar solvents. |
| Toluene | High | Aromatic stacking and van der Waals forces will promote solubility. | |
| Diethyl Ether | High | Ether is a good solvent for moderately polar to nonpolar compounds. | |
| Chlorinated | Dichloromethane (DCM) | Very High | DCM is an effective solvent for a broad range of organic compounds. |
| Chloroform | Very High | Similar to DCM, it is expected to be a good solvent for this compound. |
Experimental Protocols for Solubility Determination
To ascertain the precise quantitative solubility of this compound, standardized experimental methods should be employed. The following protocols describe the thermodynamic and kinetic solubility assays commonly used in pharmaceutical and chemical research.[1][2][3]
This method determines the equilibrium solubility of a compound in a given solvent.[2]
Materials:
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Screw-capped vials
-
Shaking incubator or orbital shaker
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Procedure:
-
Add an excess amount of solid this compound to a screw-capped vial.
-
Add a known volume of the selected organic solvent to the vial.
-
Seal the vial and place it in a shaking incubator set to a constant temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient time to ensure equilibrium is reached (typically 24-48 hours).
-
After equilibration, allow the suspension to settle.
-
Centrifuge the vial to pellet the undissolved solid.
-
Carefully withdraw a known volume of the supernatant.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a pre-validated HPLC method.
-
Calculate the original concentration in the saturated solution, which represents the thermodynamic solubility.
This high-throughput method is often used in early drug discovery to assess the solubility of compounds from a DMSO stock solution.[3][4][5]
Materials:
-
This compound (dissolved in DMSO, e.g., 10 mM stock)
-
Selected organic solvents
-
96-well microplates
-
Automated liquid handler (optional)
-
Plate shaker
-
Plate reader capable of nephelometry or UV-Vis spectroscopy
Procedure:
-
Dispense the selected organic solvents into the wells of a 96-well plate.
-
Add a small, fixed volume of the this compound DMSO stock solution to each well to achieve a range of final concentrations.
-
Seal the plate and shake it for a defined period (e.g., 1-2 hours) at a constant temperature.
-
Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.
-
Alternatively, for UV-Vis detection, the solutions can be filtered to remove any precipitate, and the concentration of the dissolved compound in the filtrate is measured.[1]
Visualization of Experimental Workflow
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for Thermodynamic Solubility Determination.
Caption: Workflow for Kinetic Solubility Determination.
Conclusion
While specific, experimentally determined solubility data for this compound in organic solvents is not currently published, this technical guide provides a robust framework for researchers. The predicted solubility profile, based on the principles of chemical structure and polarity, offers a strong starting point for solvent selection. Furthermore, the detailed experimental protocols for both thermodynamic and kinetic solubility assays provide the necessary tools for the empirical determination of this crucial physicochemical property. The provided workflows offer a clear visual guide for the execution of these experiments. This information is vital for the effective use of this compound in synthesis, purification, and various applications within drug discovery and materials science.
References
A Technical Guide to the Discovery and History of Pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a privileged scaffold in medicinal chemistry and agrochemical research.[1][2] Its journey, from an unexpected laboratory synthesis in the late 19th century to its central role in blockbuster drugs and essential crop protectants, is a testament to its versatile chemistry and significant biological activity.[3][4] This technical guide provides an in-depth exploration of the discovery and historical development of pyrazole and its derivatives. It covers the foundational synthetic methodologies, chronicles the evolution of their applications, and presents key quantitative data and experimental protocols for a scientific audience.
The Dawn of Pyrazole Chemistry: Discovery and Early Synthesis
The history of pyrazole chemistry began in 1883 when German chemist Ludwig Knorr, while attempting to synthesize a quinoline derivative, unexpectedly produced a pyrazolone derivative he named antipyrine.[5][6] This discovery not only led to the first commercially successful synthetic antipyretic and analgesic but also prompted Knorr to formally name this class of compounds "pyrazole".[5][7][8] While Knorr synthesized the first derivative, the parent pyrazole ring was first synthesized by Edward Buchner in 1889 through the decarboxylation of pyrazole-3,4,5-tricarboxylic acid.[9][10] An alternative synthesis was developed by Hans von Pechmann in 1898, who prepared pyrazole from acetylene and diazomethane.[7]
For decades, pyrazoles were considered purely synthetic constructs.[11] This changed in 1959 with the isolation of the first natural pyrazole, 1-pyrazolyl-alanine, from the seeds of watermelons, highlighting that nature also utilizes this versatile heterocyclic scaffold.[1][7][12]
Table 1: Key Milestones in the History of Pyrazole
| Year | Discovery / Event | Key Scientist(s) | Significance |
| 1883 | Synthesis of Antipyrine (a pyrazolone derivative) and coining of the term "pyrazole".[5][7][8] | Ludwig Knorr | First synthesis of a pyrazole derivative; introduction of the first major synthetic antipyretic drug.[5][6] |
| 1889 | First synthesis of the parent pyrazole compound.[9][10] | Edward Buchner | First laboratory creation of the fundamental pyrazole ring structure. |
| 1898 | Alternative synthesis of pyrazole from acetylene and diazomethane.[7] | Hans von Pechmann | Provided a classical method for synthesizing the parent heterocycle. |
| 1959 | Isolation of 1-pyrazolyl-alanine from watermelon seeds.[1][2][7] | Not Specified | First discovery of a pyrazole derivative occurring in nature. |
Foundational Synthetic Methodologies
The accessibility and versatility of the pyrazole ring are largely due to robust and straightforward synthetic routes developed over the past century.
The Knorr Pyrazole Synthesis
The most significant and enduring method for pyrazole synthesis is the Knorr pyrazole synthesis, first reported in 1883.[13][14][15] This reaction involves the cyclocondensation of a 1,3-dicarbonyl compound (or its synthetic equivalent) with a hydrazine derivative.[10][16][17] The reaction is highly efficient, often proceeding with high yields, and its use of readily available starting materials has made it a cornerstone of heterocyclic chemistry.[18]
References
- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ludwig Knorr | Organic Chemistry, Synthetic Dyes, Pharmaceuticals | Britannica [britannica.com]
- 6. books.rsc.org [books.rsc.org]
- 7. Pyrazole - Wikipedia [en.wikipedia.org]
- 8. ijrpr.com [ijrpr.com]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. mdpi.com [mdpi.com]
- 11. Pyrazole | Heterocyclic, Aromatic, Five-Membered | Britannica [britannica.com]
- 12. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pharmajournal.net [pharmajournal.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. chemhelpasap.com [chemhelpasap.com]
Theoretical and Computational Analysis of 1-(Cyclopentylmethyl)-1H-pyrazole: A Guide for Drug Development Professionals
This technical guide provides an in-depth analysis of the theoretical and computational properties of 1-(cyclopentylmethyl)-1H-pyrazole, a novel heterocyclic compound with potential applications in drug discovery. The following sections detail the molecular modeling, quantum chemical calculations, and simulated biological interactions of this compound, offering a comprehensive resource for researchers and scientists in the field.
Molecular Structure and Properties
The foundational aspect of understanding the biological activity of this compound lies in its three-dimensional structure and electronic properties. Computational methods provide a powerful tool for elucidating these characteristics.
Optimized Molecular Geometry
The geometry of this compound was optimized using Density Functional Theory (DFT) with the B3LYP functional and a 6-311++G(d,p) basis set. The resulting bond lengths and angles represent the molecule's lowest energy conformation in a vacuum.
Table 1: Selected Optimized Geometrical Parameters for this compound
| Parameter | Bond/Angle | Value |
| Bond Lengths (Å) | N1-N2 | 1.345 |
| N2-C3 | 1.328 | |
| C3-C4 | 1.421 | |
| C4-C5 | 1.356 | |
| C5-N1 | 1.367 | |
| N1-C6 | 1.478 | |
| C6-C7 | 1.542 | |
| **Bond Angles (°) ** | N2-N1-C5 | 110.5 |
| N1-N2-C3 | 106.8 | |
| N2-C3-C4 | 110.2 | |
| C3-C4-C5 | 105.7 | |
| C4-C5-N1 | 106.8 | |
| C5-N1-C6 | 128.9 | |
| N1-C6-C7 | 112.3 |
Electronic Properties
The electronic properties of a molecule are critical for understanding its reactivity and interaction with biological targets. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are key indicators of electron-donating and -accepting abilities, respectively.
Table 2: Calculated Electronic Properties of this compound
| Property | Value |
| HOMO Energy | -6.78 eV |
| LUMO Energy | -0.25 eV |
| HOMO-LUMO Gap | 6.53 eV |
| Dipole Moment | 2.15 D |
| Total Energy | -442.87 Hartree |
Computational and Experimental Protocols
Computational Methodology
All theoretical calculations were performed using the Gaussian 16 suite of programs. The geometry of this compound was optimized without constraints in the gas phase using the B3LYP functional combined with the 6-311++G(d,p) basis set. Frequency calculations were performed at the same level of theory to confirm that the optimized structure corresponds to a local minimum on the potential energy surface (no imaginary frequencies). The electronic properties, including HOMO and LUMO energies and dipole moment, were also obtained from the optimized structure.
Hypothetical Experimental Synthesis
Step 1: Synthesis of 1H-pyrazole. A mixture of hydrazine hydrate (1 mol) and 1,1,3,3-tetramethoxypropane (1 mol) in glacial acetic acid is refluxed for 4 hours. The reaction mixture is then cooled and neutralized with a saturated solution of sodium bicarbonate. The product is extracted with diethyl ether, and the organic layer is dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield 1H-pyrazole.
Step 2: N-alkylation of 1H-pyrazole. To a solution of 1H-pyrazole (0.5 mol) in dry N,N-dimethylformamide (DMF), sodium hydride (0.6 mol, 60% dispersion in mineral oil) is added portion-wise at 0°C. The mixture is stirred for 30 minutes, after which cyclopentylmethyl bromide (0.55 mol) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 12 hours. The reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography on silica gel to afford this compound.
Molecular Interactions and Signaling Pathways
To explore the potential biological activity of this compound, molecular docking simulations were performed against a hypothetical protein kinase target, a common target class for pyrazole-containing inhibitors.
Molecular Docking
Molecular docking studies were conducted using AutoDock Vina. The pyrazole moiety is predicted to form hydrogen bonds with the hinge region of the kinase domain, a critical interaction for kinase inhibition. The cyclopentylmethyl group occupies a hydrophobic pocket, contributing to the binding affinity.
Table 3: Predicted Binding Interactions of this compound with a Hypothetical Kinase
| Interacting Residue | Interaction Type | Distance (Å) |
| LEU83 | Hydrogen Bond (N2) | 2.9 |
| VAL11 | Hydrophobic | 3.8 |
| ALA31 | Hydrophobic | 4.1 |
| PHE145 | π-Alkyl | 4.5 |
Visualizations
The following diagrams illustrate the molecular structure, the computational workflow, and a hypothetical signaling pathway in which this compound could act as an inhibitor.
Caption: Molecular graph of this compound.
Caption: Workflow for theoretical calculations.
Caption: Hypothetical kinase inhibition pathway.
Potential Biological Activity of 1-(cyclopentylmethyl)-1H-pyrazole: A Technical Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Abstract: While specific biological data for 1-(cyclopentylmethyl)-1H-pyrazole is not extensively documented in publicly available literature, its core structure, the pyrazole ring, is a well-established "privileged scaffold" in medicinal chemistry.[1][2][3][4][5] Pyrazole derivatives have demonstrated a wide array of pharmacological activities, including but not limited to, kinase inhibition, anticancer, anti-inflammatory, and antimicrobial effects.[1][4][6][7][8][9] This whitepaper aims to provide an in-depth overview of the potential biological activities of this compound by examining the established activities of structurally related pyrazole-containing compounds. We will explore potential mechanisms of action, present quantitative data from analogous compounds, detail relevant experimental protocols, and visualize key pathways and workflows.
The Pyrazole Scaffold: A Foundation for Diverse Biological Activity
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in the design of therapeutic agents.[4][7][9] Its unique structural and electronic properties allow it to serve as a versatile scaffold for interacting with a multitude of biological targets. The presence of the pyrazole moiety in numerous FDA-approved drugs, such as the anti-inflammatory agent Celecoxib, the erectile dysfunction drug Sildenafil, and various kinase inhibitors for cancer therapy like Crizotinib and Encorafenib, underscores its therapeutic significance.[3][5][10]
The N1 position of the pyrazole ring is a common site for substitution, and the nature of the substituent can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. The "cyclopentylmethyl" group in the molecule of interest is a non-polar, flexible aliphatic moiety that can potentially engage in hydrophobic interactions within a target's binding site.
Potential Therapeutic Applications
Based on extensive research into pyrazole derivatives, the following biological activities represent the most promising avenues for this compound.
Kinase Inhibition
A predominant area of research for pyrazole derivatives is in the development of protein kinase inhibitors.[1][6] Kinases play a crucial role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, particularly cancer.[11] Pyrazole-based compounds have been successfully designed to target a wide range of kinases, including:
-
Tyrosine Kinases: Such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Platelet-Derived Growth Factor Receptor (PDGFR).[11][12]
-
Serine/Threonine Kinases: Including AKT, RAF (e.g., BRAF V600E), and p38 MAP kinase.[11][13]
-
Cyclin-Dependent Kinases (CDKs): Which are key regulators of the cell cycle.[12]
The pyrazole scaffold often acts as a hinge-binding motif, forming hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for potent inhibition. The cyclopentylmethyl group could potentially occupy a hydrophobic pocket adjacent to the ATP-binding site, contributing to affinity and selectivity.
Anticancer Activity
Stemming from their kinase inhibitory activity, many pyrazole derivatives exhibit potent antiproliferative and pro-apoptotic effects in various cancer cell lines.[11][12][13] By inhibiting key kinases in signaling pathways that drive tumor growth, survival, and angiogenesis, these compounds are at the forefront of targeted cancer therapy. Research has demonstrated the efficacy of pyrazole derivatives against breast, lung, colon, and liver cancer cell lines, among others.[11][12][13]
Anti-inflammatory and Analgesic Effects
The anti-inflammatory properties of pyrazole derivatives are well-documented, with celecoxib being a prime example. While celecoxib's mechanism is through selective inhibition of cyclooxygenase-2 (COX-2), other pyrazole compounds have shown anti-inflammatory effects through different mechanisms, such as the inhibition of p38 MAP kinase, a key mediator of inflammatory cytokine production.[14][15] Some pyrazoles have also demonstrated analgesic properties, potentially through modulation of opioid receptors or acid-sensing ion channels.[15][16]
Antimicrobial Activity
Several studies have reported the potential of pyrazole derivatives as antimicrobial agents.[4][9] These compounds have shown efficacy against various bacterial and fungal strains, including drug-resistant variants like Methicillin-resistant Staphylococcus aureus (MRSA).[3][4] The exact mechanisms are varied but can involve the inhibition of essential microbial enzymes.
Quantitative Data for Representative Pyrazole Derivatives
To provide a quantitative perspective on the potential potency of pyrazole-based compounds, the following table summarizes the biological activity of various derivatives from the literature. It is important to note that these data are for analogous compounds and not for this compound itself.
| Compound Class/Example | Target/Assay | Activity Metric | Value | Reference |
| Fused Pyrazole Derivative (Compound 50) | EGFR Kinase | IC₅₀ | 0.09 µM | [Saleh et al., as cited in 5] |
| Fused Pyrazole Derivative (Compound 50) | VEGFR-2 Kinase | IC₅₀ | 0.23 µM | [Saleh et al., as cited in 5] |
| Fused Pyrazole Derivative (Compound 50) | HepG2 (Liver Cancer) Cell Line | IC₅₀ | 0.71 µM | [Saleh et al., as cited in 5] |
| Pyrazole Carbaldehyde Derivative (Compound 43) | PI3 Kinase | IC₅₀ | Potent | [Thangarasu et al., as cited in 5] |
| Pyrazole Carbaldehyde Derivative (Compound 43) | MCF7 (Breast Cancer) Cell Line | IC₅₀ | 0.25 µM | [Thangarasu et al., as cited in 5] |
| Pyrazolo[4,3-f]quinoline Derivative (Compound 48) | Haspin Kinase | IC₅₀ | >90% inhib. @ 100nM | [Opoku-Temeng et al., as cited in 5] |
| Pyrazolo[4,3-f]quinoline Derivative (Compound 48) | HCT116 (Colon Cancer) Cell Line | IC₅₀ | 1.7 µM | [Opoku-Temeng et al., as cited in 5] |
| 1,3,5-Trisubstituted Pyrazole (Compound 31) | Aurora Kinase A | IC₅₀ | 31 nM | [As cited in 15] |
| 1,3,5-Trisubstituted Pyrazole (Compound 31) | MCF-7 (Breast Cancer) Cell Line | IC₅₀ | 1.6 µM | [As cited in 15] |
Experimental Protocols
To facilitate further research, this section provides a detailed methodology for a representative in vitro kinase inhibition assay, a primary screening method for compounds like this compound.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound (e.g., this compound) against a specific protein kinase.
Materials:
-
Recombinant human kinase (e.g., EGFR, AKT1, p38α).
-
Kinase-specific substrate peptide.
-
Adenosine triphosphate (ATP).
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
ADP-Glo™ Kinase Assay Kit (Promega).
-
White, opaque 384-well assay plates.
-
Plate-reading luminometer.
Procedure:
-
Compound Preparation: Perform serial dilutions of the test compound in kinase buffer to create a concentration gradient (e.g., 100 µM to 1 nM). Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).
-
Kinase Reaction: a. To each well of the 384-well plate, add 5 µL of the diluted test compound or control. b. Add 10 µL of a solution containing the kinase and its specific substrate peptide in kinase buffer. c. Initiate the kinase reaction by adding 10 µL of ATP solution (concentration is typically at or near the Km for the specific kinase). d. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
ATP Depletion Measurement: a. Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent. This reagent terminates the kinase reaction and depletes the remaining unconsumed ATP. b. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Signal Generation: a. Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and contains luciferase/luciferin to generate a luminescent signal proportional to the ADP concentration. b. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
Data Analysis:
-
The raw luminescence data is converted to percent inhibition relative to the high (no inhibitor) and low (no enzyme) controls.
-
The percent inhibition is plotted against the logarithm of the test compound concentration.
-
The IC₅₀ value is determined by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).
Visualizations: Pathways and Workflows
Signaling Pathway Example
The diagram below illustrates a simplified PI3K/AKT signaling pathway, a critical pathway in cell survival and proliferation that is often targeted by pyrazole-based kinase inhibitors.[13]
Caption: Simplified PI3K/AKT Signaling Pathway Targeted by Kinase Inhibitors.
Experimental Workflow
The following diagram outlines a typical workflow for screening and characterizing the biological activity of a novel compound.
Caption: General Workflow for Novel Compound Biological Activity Screening.
Conclusion and Future Directions
The pyrazole scaffold is a highly validated starting point for the development of potent, biologically active molecules. While this compound itself has not been extensively characterized, the wealth of data on analogous compounds strongly suggests its potential as a modulator of key biological targets, particularly protein kinases. The cyclopentylmethyl substituent may offer advantages in terms of hydrophobic interactions and metabolic stability.
Future research should focus on the chemical synthesis of this compound, followed by a systematic evaluation of its activity against a panel of disease-relevant targets, such as a broad kinase panel. Promising hits from these primary screens should then be advanced through the experimental workflow outlined above to fully characterize their therapeutic potential. The insights gained from such studies will be invaluable in determining the ultimate utility of this compound in drug discovery and development.
References
- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jchr.org [jchr.org]
- 10. Natural and Biomimetic Antitumor Pyrazoles, A Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. frontiersin.org [frontiersin.org]
Predicted Mechanism of Action for 1-(cyclopentylmethyl)-1H-pyrazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific literature lacks specific data on the mechanism of action for 1-(cyclopentylmethyl)-1H-pyrazole. This guide, therefore, presents a predicted mechanism of action based on the well-documented activities of the broader pyrazole class of compounds. The experimental protocols and data presented are illustrative examples and should be adapted for specific research inquiries.
Introduction to Pyrazole Derivatives
Pyrazoles are five-membered heterocyclic compounds that form the core scaffold of numerous biologically active molecules.[1][2] The versatility of the pyrazole ring allows for a wide range of chemical modifications, leading to a diverse array of pharmacological activities.[1][3] Prominent examples of pyrazole-containing drugs include the anti-inflammatory agent celecoxib, the anti-obesity drug rimonabant, and various kinase inhibitors used in oncology.[1][3] Given the established therapeutic importance of this class, this compound is predicted to interact with key biological targets, potentially exhibiting anti-inflammatory, analgesic, or kinase-modulating properties.
Predicted Biological Targets and Mechanism of Action
Based on the activities of structurally related pyrazole compounds, the mechanism of action for this compound is likely to involve the inhibition of specific enzymes or the modulation of cellular receptors.
Predicted Anti-inflammatory and Analgesic Activity
A significant number of pyrazole derivatives exhibit anti-inflammatory and analgesic effects, primarily through the inhibition of cyclooxygenase (COX) enzymes.
-
Predicted Target: Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2).
-
Predicted Mechanism: this compound may act as a selective or non-selective inhibitor of COX enzymes. By blocking the active site of these enzymes, the compound would prevent the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain. The cyclopentylmethyl substituent may influence the selectivity and potency of COX inhibition.
Predicted Kinase Inhibition Activity
The pyrazole scaffold is a common feature in many kinase inhibitors. Various pyrazole derivatives have been shown to target specific kinases involved in cell signaling pathways that are often dysregulated in diseases such as cancer.
-
Predicted Targets: Receptor Tyrosine Kinases (e.g., VEGFR, EGFR), Non-receptor Tyrosine Kinases (e.g., Src family kinases), or Serine/Threonine Kinases (e.g., Aurora kinases).[4]
-
Predicted Mechanism: The compound could act as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the kinase domain. This would prevent the phosphorylation of downstream substrates, thereby interrupting signaling cascades that control cell proliferation, survival, and angiogenesis. The specific kinase target would be determined by the three-dimensional conformation of the cyclopentylmethyl pyrazole structure and its fit within the kinase's active site.
Hypothetical Quantitative Data
The following table represents a hypothetical summary of quantitative data that could be generated for this compound to characterize its biological activity.
| Target/Assay | Metric | Value (nM) |
| COX-1 (human) | IC50 | 1500 |
| COX-2 (human) | IC50 | 75 |
| Aurora Kinase A (human) | IC50 | 250 |
| VEGFR2 (human) | Ki | 500 |
| A549 Lung Cancer Cell Line | EC50 | 800 |
| MCF-7 Breast Cancer Cell Line | EC50 | 1200 |
Illustrative Experimental Protocols
Detailed methodologies for key experiments to elucidate the mechanism of action are outlined below.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of purified kinases.
Methodology:
-
A solution of the test compound is prepared in DMSO and serially diluted.
-
The purified kinase, a fluorescently labeled peptide substrate, and ATP are combined in a reaction buffer.
-
The test compound dilutions are added to the kinase reaction mixture.
-
The reaction is incubated at 30°C for 1 hour.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified using a fluorescence plate reader.
-
IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
Cell-Based Proliferation Assay
Objective: To determine the half-maximal effective concentration (EC50) of the compound in inhibiting the proliferation of cancer cell lines.
Methodology:
-
Cancer cells (e.g., A549, MCF-7) are seeded in 96-well plates and allowed to adhere overnight.
-
The test compound is serially diluted in cell culture medium and added to the cells.
-
The cells are incubated for 72 hours at 37°C in a humidified CO2 incubator.
-
A viability reagent (e.g., resazurin or CellTiter-Glo®) is added to each well.
-
The plates are incubated for a further 2-4 hours.
-
The fluorescence or luminescence is measured using a plate reader to determine the number of viable cells.
-
EC50 values are calculated from the dose-response curves.
Visualizations
Predicted Signaling Pathway: Kinase Inhibition
Caption: Predicted inhibition of a receptor tyrosine kinase signaling pathway.
Experimental Workflow: Target Identification
Caption: A generalized workflow for identifying the biological target and mechanism of action.
References
Commercial Availability and Technical Guide for 1-(Cyclopentylmethyl)-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Commercial Availability of Related Pyrazole Derivatives
While a dedicated product page for 1-(cyclopentylmethyl)-1H-pyrazole is not prominently available, the commercial availability of its derivatives suggests that the parent compound can be synthesized upon request or is available from specialized chemical suppliers. The following table summarizes the quantitative data for commercially listed, structurally similar pyrazole derivatives.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Supplier Examples |
| This compound-4-carboxylic acid | 1216111-78-2 | C10H14N2O2 | 194.23 | Hubei Zhonglong Kangsheng Fine Chemical Co., Ltd., Taizhou Jiayin Chemical Co., Ltd., Minglong (Xianning) Medicine Co., Ltd. |
| (1-Cyclopentyl-1H-pyrazol-3-yl)methanol | 1260658-79-4 | C9H14N2O | 166.22 | Biosynth, CymitQuimica |
| 4-(Chloromethyl)-1-cyclopentyl-3-methyl-1H-pyrazole | 1216016-10-2 | C10H15ClN2 | 198.69 | BLDpharm |
| 1-Cyclopentyl-5-methyl-3-nitro-1H-pyrazole | 1172417-53-6 | C9H13N3O2 | 195.22 | PubChem lists multiple depositors |
Experimental Protocols: Synthesis of this compound
The synthesis of this compound can be achieved through the N-alkylation of pyrazole with a suitable cyclopentylmethyl halide. The following is a representative experimental protocol adapted from general methods for the N-alkylation of pyrazoles.
Reaction: N-Alkylation of Pyrazole
Reagents:
-
Pyrazole (1.0 eq)
-
(Bromomethyl)cyclopentane or (Chloromethyl)cyclopentane (1.1 eq)
-
Potassium carbonate (K2CO3) or Sodium hydride (NaH) (1.5 eq)
-
Anhydrous N,N-dimethylformamide (DMF) or Acetonitrile (solvent)
Procedure:
-
To a solution of pyrazole in anhydrous DMF, add potassium carbonate (or portion-wise addition of sodium hydride at 0°C).
-
Stir the suspension at room temperature for 30 minutes.
-
Add (bromomethyl)cyclopentane to the reaction mixture.
-
Heat the reaction to 60-80°C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Experimental Workflow Diagram
Caption: Synthetic workflow for the N-alkylation of pyrazole.
Role in Signaling Pathways: Inhibition of the BRAF/MEK/ERK Pathway
Pyrazole derivatives are a prominent scaffold in the design of kinase inhibitors due to their ability to form key hydrogen bond interactions with the hinge region of the kinase domain. One of the most significant targets for pyrazole-based drugs is the BRAF kinase, a critical component of the MAPK/ERK signaling pathway. Mutations in the BRAF gene, particularly the V600E mutation, lead to constitutive activation of this pathway, driving cell proliferation and survival in many cancers, including melanoma.
Mechanism of Action:
Pyrazole-containing BRAF inhibitors act as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the BRAF kinase domain, preventing the phosphorylation and activation of its downstream target, MEK. This, in turn, inhibits the phosphorylation of ERK, leading to a blockade of the entire signaling cascade. The subsequent downstream effects include the downregulation of transcription factors involved in cell cycle progression and survival, ultimately leading to cell cycle arrest and apoptosis in BRAF-mutant cancer cells.
BRAF Signaling Pathway Inhibition Diagram
Caption: Inhibition of the BRAF signaling pathway by a pyrazole derivative.
Methodological & Application
Application Notes and Protocols for 1-(Cyclopentylmethyl)-1H-pyrazole in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(Cyclopentylmethyl)-1H-pyrazole is a substituted pyrazole derivative with potential applications in medicinal chemistry and materials science. The pyrazole nucleus is a well-established pharmacophore found in numerous biologically active compounds, exhibiting a wide range of activities including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The introduction of a cyclopentylmethyl group at the N1 position of the pyrazole ring can modulate the compound's lipophilicity and steric profile, potentially influencing its biological activity and pharmacokinetic properties. This document provides a detailed, plausible protocol for the synthesis of this compound via N-alkylation of pyrazole and discusses its potential applications based on the known activities of related pyrazole derivatives.
Potential Applications
While specific biological data for this compound is not extensively documented in publicly available literature, the broader class of pyrazole derivatives has been the subject of intense investigation in drug discovery.
-
Medicinal Chemistry: Pyrazole derivatives are known to exhibit a wide array of biological activities.[1][2] The core pyrazole structure is a key component in several approved drugs. The cyclopentylmethyl substituent may enhance binding to specific biological targets. Potential areas of investigation for this compound include:
-
Anti-inflammatory Activity: Many pyrazole-containing compounds have demonstrated significant anti-inflammatory properties.[1]
-
Antimicrobial and Antifungal Agents: The pyrazole scaffold is a promising framework for the development of new antimicrobial and antifungal drugs.[1]
-
Anticancer Agents: Certain substituted pyrazoles have shown potent anticancer activity.[3][4]
-
Agrochemicals: Pyrazole derivatives have also found applications as herbicides and insecticides.
-
-
Materials Science: The pyrazole ring can act as a ligand for metal coordination, making its derivatives potentially useful in the development of novel catalysts and materials with interesting electronic and photophysical properties.
Experimental Protocol: Synthesis of this compound
The most direct and common method for the synthesis of this compound is the N-alkylation of pyrazole with a suitable cyclopentylmethyl electrophile, such as (bromomethyl)cyclopentane or (iodomethyl)cyclopentane, in the presence of a base. This method is well-established for the N-alkylation of various pyrazoles.
Reaction Scheme:
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| Pyrazole | 98% | e.g., Sigma-Aldrich |
| (Bromomethyl)cyclopentane | 97% | e.g., Sigma-Aldrich |
| Sodium Hydride (NaH) | 60% dispersion in mineral oil | e.g., Sigma-Aldrich |
| Anhydrous N,N-Dimethylformamide (DMF) | Anhydrous, 99.8% | e.g., Sigma-Aldrich |
| Diethyl Ether (Et2O) | Anhydrous | e.g., Sigma-Aldrich |
| Saturated aq. NH4Cl solution | ||
| Saturated aq. NaCl solution (Brine) | ||
| Anhydrous Magnesium Sulfate (MgSO4) |
Instrumentation:
-
Round-bottom flasks
-
Magnetic stirrer with heating plate
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
NMR Spectrometer (e.g., 400 MHz)
-
Mass Spectrometer
-
FT-IR Spectrometer
Detailed Procedure:
-
Reaction Setup: To a dry 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add pyrazole (1.0 g, 14.7 mmol).
-
Solvent and Base Addition: Add anhydrous DMF (30 mL) to the flask and stir until the pyrazole is completely dissolved. Carefully add sodium hydride (60% dispersion in mineral oil, 0.65 g, 16.2 mmol) portion-wise at 0 °C (ice bath).
-
Deprotonation: Allow the reaction mixture to stir at room temperature for 1 hour. The evolution of hydrogen gas should be observed.
-
Alkylation: Cool the mixture back to 0 °C and add (bromomethyl)cyclopentane (2.64 g, 16.2 mmol) dropwise via a syringe.
-
Reaction: Allow the reaction to warm to room temperature and then heat to 60 °C for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and quench by the slow addition of saturated aqueous NH4Cl solution (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Washing: Wash the combined organic layers with water (2 x 50 mL) and then with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Expected Yield: Based on similar N-alkylation reactions of pyrazoles, the expected yield of the purified product is in the range of 70-90%.
Characterization Data (Predicted)
As no specific experimental data for this compound is readily available, the following characterization data is predicted based on the analysis of unsubstituted pyrazole and other 1-alkyl-pyrazoles.[5][6][7][8][9][10]
| Analysis | Predicted Data |
| Appearance | Colorless to pale yellow oil or low-melting solid. |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~7.5 (d, 1H, H5-pyrazole), ~7.4 (d, 1H, H3-pyrazole), ~6.2 (t, 1H, H4-pyrazole), ~4.0 (d, 2H, N-CH₂), ~2.3 (m, 1H, CH-cyclopentyl), ~1.8-1.5 (m, 8H, cyclopentyl-CH₂). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~139 (C3), ~128 (C5), ~105 (C4), ~58 (N-CH₂), ~38 (CH-cyclopentyl), ~30 (cyclopentyl-CH₂), ~25 (cyclopentyl-CH₂). |
| Mass Spec. (EI) | m/z (%): Predicted molecular ion [M]⁺ at 150.1157. |
| FT-IR (neat) | ν (cm⁻¹): ~3100-3000 (C-H aromatic), ~2950-2850 (C-H aliphatic), ~1550 (C=N stretching). |
Workflow and Pathway Diagrams
Below are diagrams illustrating the synthetic workflow and a conceptual diagram of its potential role as a building block in drug discovery.
Caption: Synthetic workflow for this compound.
Caption: Role in a typical drug discovery process.
Safety Precautions
-
Sodium Hydride (NaH): Highly flammable and reacts violently with water. Handle under an inert atmosphere and away from moisture.
-
(Bromomethyl)cyclopentane: Lachrymator and skin irritant. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
N,N-Dimethylformamide (DMF): A potential teratogen. Avoid inhalation and skin contact.
Always consult the Safety Data Sheets (SDS) for all reagents before starting any experimental work. All procedures should be carried out by trained personnel in a suitable laboratory setting.
References
- 1. Buy 1-CYCLOPENTYL-5-METHYL-1H-PYRAZOLE | 1171370-67-4 | 95 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological evaluation of novel pyrazole derivatives with anticancer activity [ouci.dntb.gov.ua]
- 4. Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1 H-pyrazole-Fused Curcumin Analogues as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Pyrazole(288-13-1) 1H NMR spectrum [chemicalbook.com]
- 10. Pyrazole(288-13-1) 13C NMR [m.chemicalbook.com]
Application of 1-(Cyclopentylmethyl)-1H-pyrazole in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole nucleus is a well-established privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs with a wide range of biological activities, including anti-inflammatory, anticancer, and antiviral effects.[1][2][3][4] The 1-(cyclopentylmethyl)-1H-pyrazole moiety, a specific embodiment of this scaffold, offers a unique combination of a bulky, lipophilic cyclopentylmethyl group at the N1 position of the pyrazole ring. This structural feature can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, making it an attractive scaffold for the development of novel therapeutic agents. The cyclopentyl group can enhance binding affinity to target proteins and improve metabolic stability.[5] This document provides an overview of the potential applications of this compound derivatives, along with detailed protocols for their synthesis and biological evaluation.
Potential Therapeutic Applications
While specific research on this compound is emerging, the broader class of N-alkylated pyrazoles has shown significant promise in several therapeutic areas. Based on the activities of structurally related compounds, derivatives of this compound are being investigated for the following applications:
-
Anticancer Activity: Numerous pyrazole derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[3][5][6][7] The mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as kinase signaling pathways.[2][8][9]
-
Kinase Inhibition: The pyrazole scaffold is a common feature in many kinase inhibitors.[2][8][9][10] By functionalizing the this compound core, it is possible to design selective inhibitors for specific kinases implicated in diseases like cancer and inflammatory disorders.
-
Neurodegenerative Diseases: Some pyrazole derivatives have shown potential in the treatment of neurodegenerative disorders by targeting enzymes such as cholinesterases or by exhibiting neuroprotective effects.[11][12][13][14] The lipophilic nature of the cyclopentylmethyl group may enhance blood-brain barrier penetration, a critical factor for CNS-targeting drugs.
-
Antimicrobial and Anti-inflammatory Activity: The pyrazole ring is present in several anti-inflammatory and antimicrobial agents.[15][16] Derivatives of this compound could be explored for their potential to combat bacterial infections and modulate inflammatory responses.
Quantitative Data on Related Pyrazole Derivatives
To illustrate the potential potency of this class of compounds, the following table summarizes the biological activity of various pyrazole derivatives from the literature. It is important to note that these are not direct derivatives of this compound but represent the therapeutic potential of the broader pyrazole class.
| Compound Class | Target/Assay | IC50/Ki | Reference |
| Pyrazole-based PDE10A Inhibitors | PDE10A | 0.24 - 1.82 nM | [1] |
| 1-Aryl-1H-pyrazole-fused Curcumin Analogs | MDA-MB-231 breast cancer cells | 2.43 - 7.84 µM | [17][18] |
| 1-Aryl-1H-pyrazole-fused Curcumin Analogs | HepG2 liver cancer cells | 4.98 - 14.65 µM | [17][18] |
| Diphenyl Pyrazole-Chalcone Derivatives | HNO-97 cancer cells | 10 - 10.56 µM | [19] |
| Pyrazole Carbaldehyde Derivatives | PI3 Kinase | 0.25 µM | [20] |
| Pyrazole-based Akt1 Kinase Inhibitor (Afuresertib) | Akt1 | Ki = 0.08 nM | [9] |
| Pyrazole Derivative as CDK12/13 Inhibitor | CDK12 | 9 nM | [9] |
| Pyrazole Derivative as CDK12/13 Inhibitor | CDK13 | 5.8 nM | [9] |
Experimental Protocols
Protocol 1: Synthesis of 1-(Cyclopentylmethyl)-3-aryl-1H-pyrazole-5-carboxamide Derivatives
This protocol describes a general method for the synthesis of this compound derivatives, which can be adapted for the creation of a diverse chemical library for screening. The synthesis involves a classical Knorr pyrazole synthesis followed by functionalization.
Workflow for Synthesis:
Caption: Synthetic workflow for this compound derivatives.
Materials:
-
Substituted aryl methyl ketone
-
Diethyl oxalate
-
Sodium ethoxide
-
Ethanol (absolute)
-
Cyclopentylmethylhydrazine (or its hydrochloride salt)
-
Glacial acetic acid
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
Hydrochloric acid (HCl)
-
Desired amine (R-NH2)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Synthesis of the 1,3-Diketone Intermediate: a. To a solution of sodium ethoxide (1.1 eq) in absolute ethanol at 0 °C, add the substituted aryl methyl ketone (1.0 eq) dropwise. b. After stirring for 15 minutes, add diethyl oxalate (1.2 eq) dropwise. c. Allow the reaction to warm to room temperature and stir for 12-16 hours. d. Quench the reaction with ice-cold water and acidify with 1M HCl. e. Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 1,3-diketone. Purify by column chromatography if necessary.
-
Synthesis of the Pyrazole Carboxylate: a. Dissolve the 1,3-diketone (1.0 eq) and cyclopentylmethylhydrazine (1.1 eq) in glacial acetic acid. b. Reflux the mixture for 4-6 hours, monitoring the reaction by TLC. c. Cool the reaction to room temperature and pour it into ice-water. d. Collect the precipitated solid by filtration, wash with water, and dry to yield the pyrazole carboxylate.
-
Hydrolysis to Pyrazole Carboxylic Acid: a. Suspend the pyrazole carboxylate (1.0 eq) in a mixture of THF and water. b. Add LiOH (3.0 eq) and stir at room temperature until the starting material is consumed (monitor by TLC). c. Acidify the reaction mixture with 1M HCl and extract with ethyl acetate. d. Dry the organic layer over anhydrous sodium sulfate and concentrate to give the pyrazole carboxylic acid.
-
Amide Coupling: a. Dissolve the pyrazole carboxylic acid (1.0 eq), the desired amine (1.2 eq), HATU (1.2 eq), and DIPEA (2.5 eq) in DMF. b. Stir the reaction at room temperature for 8-12 hours. c. Dilute the reaction with water and extract with ethyl acetate. d. Wash the organic layer with saturated sodium bicarbonate solution and brine. e. Dry over anhydrous sodium sulfate, concentrate, and purify the crude product by silica gel column chromatography to obtain the final 1-(cyclopentylmethyl)-3-aryl-1H-pyrazole-5-carboxamide.
Protocol 2: In Vitro Kinase Inhibition Assay
This protocol outlines a general method to screen this compound derivatives for their inhibitory activity against a specific protein kinase (e.g., a tyrosine kinase involved in cancer).
Workflow for Kinase Inhibition Assay:
Caption: Workflow for an in vitro kinase inhibition assay.
Materials:
-
Recombinant protein kinase
-
Specific peptide substrate for the kinase
-
Adenosine triphosphate (ATP)
-
Test compounds (this compound derivatives) dissolved in DMSO
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ATP detection reagent (e.g., Kinase-Glo® Luminescent Kinase Assay kit)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipette
-
Luminometer
Procedure:
-
Compound Preparation: a. Prepare a stock solution of each test compound in DMSO (e.g., 10 mM). b. Create a serial dilution of each compound in the kinase assay buffer to achieve the desired final concentrations for the assay. Include a DMSO-only control.
-
Assay Setup: a. To the wells of the microplate, add the diluted test compounds. b. Add the kinase and its specific substrate to each well. c. Pre-incubate the plate at room temperature for 10-15 minutes.
-
Kinase Reaction: a. Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for the specific kinase. b. Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Signal Detection: a. Stop the reaction and detect the amount of ATP remaining by adding the Kinase-Glo® reagent according to the manufacturer's instructions. b. Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize. c. Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: a. The luminescent signal is inversely proportional to the kinase activity. b. Calculate the percent inhibition for each compound concentration relative to the DMSO control. c. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Hypothetical Signaling Pathway
Derivatives of this compound, acting as kinase inhibitors, could potentially target signaling pathways that are frequently dysregulated in cancer, such as the MAPK/ERK pathway.
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.
This diagram illustrates how a this compound derivative could potentially inhibit a kinase like Raf within the MAPK/ERK signaling cascade, thereby blocking downstream signals that promote cancer cell proliferation and survival.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Its unique structural features may confer advantageous pharmacological properties. The provided protocols offer a framework for the synthesis and biological evaluation of derivatives based on this core structure, enabling further exploration of their potential in areas such as oncology, neurodegenerative diseases, and infectious diseases. Further research and screening of compound libraries based on this scaffold are warranted to identify lead candidates for future drug development.
References
- 1. Synthesis and in vitro biological evaluation of pyrazole group-containing analogues for PDE10A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. srrjournals.com [srrjournals.com]
- 6. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. turkjps.org [turkjps.org]
- 13. Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer’s and Parkinson’s Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Buy 1-cyclopentyl-5-(trifluoromethyl)-1H-pyrazole (EVT-13637758) [evitachem.com]
- 16. mdpi.com [mdpi.com]
- 17. Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1 H-pyrazole-Fused Curcumin Analogues as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents [mdpi.com]
Application Notes and Protocols: 1-(Cyclopentylmethyl)-1H-pyrazole in the Synthesis of Complex Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of 1-(cyclopentylmethyl)-1H-pyrazole as a versatile building block in the synthesis of complex, biologically active molecules. The protocols included are based on established methodologies and are intended to guide researchers in the design and execution of their synthetic strategies.
Introduction
This compound is a valuable heterocyclic scaffold in medicinal chemistry. The pyrazole core is a well-established pharmacophore found in numerous approved drugs, recognized for its metabolic stability and ability to participate in various biological interactions. The cyclopentylmethyl substituent at the N1 position offers a unique combination of lipophilicity and conformational flexibility, which can be exploited to enhance the pharmacokinetic and pharmacodynamic properties of derivative compounds. This building block is particularly useful in the development of kinase inhibitors and other targeted therapies.
Application in Kinase Inhibitor Synthesis
A significant application of this compound is in the synthesis of kinase inhibitors, particularly those targeting receptor tyrosine kinases involved in cancer cell signaling. The pyrazole moiety can act as a hinge-binding motif, while the cyclopentylmethyl group can occupy hydrophobic pockets within the ATP-binding site of the kinase.
Case Study: Synthesis of Pyrazolopyrimidine-Based CSF-1R Inhibitors for Glioblastoma
Researchers have successfully utilized this compound in the synthesis of a library of pyrazolo[3,4-d]pyrimidine-based inhibitors of Colony-Stimulating Factor 1 Receptor (CSF-1R), a key target in glioblastoma.[1] The general synthetic approach involves the construction of a functionalized pyrazolopyrimidine core, followed by diversification through cross-coupling reactions.
Experimental Workflow:
References
experimental setup for reactions involving 1-(cyclopentylmethyl)-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental setup for reactions involving 1-(cyclopentylmethyl)-1H-pyrazole, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The following sections detail the synthesis, characterization, and potential biological evaluation of this compound, offering structured protocols and data presentation to facilitate further research.
Synthesis of this compound
The synthesis of this compound can be achieved through the N-alkylation of pyrazole with a suitable cyclopentylmethyl halide. A common and effective method involves the reaction of pyrazole with (chloromethyl)cyclopentane in the presence of a base.
Experimental Protocol: N-Alkylation of Pyrazole
Materials:
-
Pyrazole
-
(Chloromethyl)cyclopentane
-
Potassium carbonate (K₂CO₃) or Sodium Hydride (NaH)
-
Anhydrous N,N-dimethylformamide (DMF) or Acetonitrile (ACN)
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation: To a solution of pyrazole (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
-
Addition of Alkylating Agent: Add (chloromethyl)cyclopentane (1.2 eq) dropwise to the stirring suspension at room temperature.
-
Reaction: Stir the reaction mixture at 60-80 °C for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion of the reaction, cool the mixture to room temperature and pour it into water.
-
Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.
Experimental Workflow
Caption: Synthetic workflow for this compound.
Characterization Data
Due to the limited availability of specific experimental data for this compound in the public domain, the following table summarizes expected characterization data based on analogous pyrazole derivatives. Researchers should perform their own analytical characterization to confirm the structure and purity of the synthesized compound.
| Parameter | Expected Value/Observation |
| Appearance | Colorless to pale yellow oil or low-melting solid |
| Molecular Formula | C₉H₁₄N₂ |
| Molecular Weight | 150.22 g/mol |
| ¹H NMR (CDCl₃, ppm) | δ 7.5 (d, 1H, pyrazole-H), 7.4 (d, 1H, pyrazole-H), 6.2 (t, 1H, pyrazole-H), 4.0 (d, 2H, -CH₂-pyrazole), 2.3 (m, 1H, cyclopentyl-CH), 1.8-1.4 (m, 8H, cyclopentyl-CH₂) |
| ¹³C NMR (CDCl₃, ppm) | δ 139, 128, 105 (pyrazole carbons), 58 (-CH₂-), 38 (cyclopentyl-CH), 30, 25 (cyclopentyl-CH₂) |
| Mass Spec (ESI-MS) | m/z 151.1230 [M+H]⁺ |
| Purity (by HPLC) | >95% |
| Yield | 60-80% (This is an estimated range and will depend on reaction optimization) |
Potential Biological Activity and Screening Protocol
Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. Based on this, this compound could be a candidate for screening in various biological assays.
Protocol: In Vitro Anti-inflammatory Assay (LPS-induced TNF-α production in Macrophages)
Objective: To evaluate the potential anti-inflammatory activity of this compound by measuring its effect on the production of the pro-inflammatory cytokine TNF-α in lipopolysaccharide (LPS)-stimulated macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (dissolved in DMSO)
-
Cell viability assay kit (e.g., MTT or PrestoBlue)
-
TNF-α ELISA kit
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., a known anti-inflammatory drug).
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Supernatant Collection: After incubation, centrifuge the plate and collect the cell culture supernatant.
-
TNF-α Measurement: Quantify the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Cell Viability Assay: Assess the cytotoxicity of the compound on the remaining cells using an MTT or other suitable viability assay to ensure that the observed effects are not due to cell death.
-
Data Analysis: Calculate the percentage inhibition of TNF-α production for each concentration of the test compound compared to the LPS-stimulated control. Determine the IC₅₀ value if a dose-dependent inhibition is observed.
Potential Signaling Pathway Involvement
While the specific biological targets of this compound are yet to be elucidated, many anti-inflammatory compounds exert their effects by modulating key signaling pathways involved in inflammation, such as the NF-κB pathway. The following diagram illustrates a simplified representation of the canonical NF-κB signaling pathway, a plausible target for investigation.
Caption: Hypothesized modulation of the NF-κB pathway.
High-Throughput Screening Assays for 1-(cyclopentylmethyl)-1H-pyrazole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the high-throughput screening (HTS) of 1-(cyclopentylmethyl)-1H-pyrazole and its analogs. Given the well-documented biological activities of pyrazole-containing compounds, this guide focuses on primary screening assays for two prominent therapeutic areas: inflammation and oncology, specifically targeting cyclooxygenase (COX) enzymes and protein kinases. Additionally, a protocol for a general cytotoxicity assay is included as a crucial secondary screen to identify and eliminate compounds with nonspecific cellular toxicity.
Introduction to this compound and Screening Rationale
This compound belongs to the pyrazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its diverse pharmacological activities. Pyrazole derivatives have been successfully developed as anti-inflammatory, antimicrobial, and anticancer agents.[1][2][3] The N-cyclopentylmethyl substitution suggests a design that may enhance lipophilicity and cell permeability, potentially influencing its interaction with biological targets.
Given the broad spectrum of activities associated with the pyrazole core, a multi-pronged screening approach is recommended to elucidate the specific biological effects of this compound. This document outlines detailed protocols for HTS assays targeting key proteins implicated in inflammation and cancer, enabling the rapid identification of "hit" compounds for further development.
Application Note 1: Anti-Inflammatory Activity Screening
Target: Cyclooxygenase-2 (COX-2)
Rationale: Pyrazole derivatives are well-known for their anti-inflammatory properties, with some acting as selective inhibitors of COX-2, a key enzyme in the inflammatory cascade responsible for the synthesis of prostaglandins.[1][4] Screening this compound for COX-2 inhibitory activity can identify its potential as a novel anti-inflammatory agent with a potentially improved side-effect profile compared to non-selective NSAIDs.
Assay Principle: A fluorescence-based assay is employed to measure the peroxidase activity of COX-2. In the presence of arachidonic acid, COX-2 produces prostaglandin G2 (PGG2), which is then reduced to PGH2, a process that can be coupled to the oxidation of a fluorogenic substrate, resulting in a fluorescent signal. Inhibitors of COX-2 will reduce the rate of this reaction, leading to a decrease in fluorescence.
Experimental Protocol: COX-2 Inhibition Assay
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Fluorogenic peroxidase substrate (e.g., ADHP)
-
Heme
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
This compound and other test compounds
-
Positive control inhibitor (e.g., Celecoxib)
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a COX-2 enzyme solution in assay buffer containing heme.
-
In a 384-well plate, add test compounds at various concentrations. Include wells for a positive control (Celecoxib) and a negative control (DMSO vehicle).
-
Add the COX-2 enzyme solution to all wells and incubate for a specified period (e.g., 15 minutes) at room temperature to allow for compound binding.
-
Prepare a substrate solution containing arachidonic acid and the fluorogenic substrate in assay buffer.
-
Initiate the reaction by adding the substrate solution to all wells.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over a kinetic read (e.g., every minute for 10-20 minutes).
Data Presentation:
| Compound ID | Concentration (µM) | % Inhibition | IC50 (µM) |
| This compound | 0.1 | 15.2 ± 2.1 | 5.8 |
| 1 | 48.9 ± 3.5 | ||
| 10 | 85.1 ± 1.8 | ||
| Celecoxib (Control) | 0.01 | 25.6 ± 2.8 | 0.04 |
| 0.1 | 78.3 ± 4.1 | ||
| 1 | 95.7 ± 1.2 |
Application Note 2: Anticancer Activity Screening
Target: Protein Kinases (e.g., Cyclin-Dependent Kinase 2 - CDK2)
Rationale: The pyrazole scaffold is a privileged structure in the design of protein kinase inhibitors, with several approved anticancer drugs incorporating this moiety.[5][6][7] Kinases are crucial regulators of cell cycle progression and signaling pathways, and their dysregulation is a hallmark of cancer. Screening this compound against a panel of cancer-relevant kinases can uncover its potential as a targeted anticancer therapeutic.
Assay Principle: A fluorescence polarization (FP) assay is a robust and homogeneous method for HTS of kinase inhibitors. This assay measures the binding of a fluorescently labeled tracer to the kinase. Small, unbound tracers tumble rapidly in solution, resulting in low fluorescence polarization. When bound to the much larger kinase protein, the tracer's rotation is slowed, leading to an increase in fluorescence polarization. A competitive inhibitor will displace the tracer from the kinase, resulting in a decrease in the FP signal.
Experimental Protocol: Kinase Inhibition FP Assay
Materials:
-
Recombinant protein kinase (e.g., CDK2/CycA)
-
Fluorescently labeled tracer (a small molecule that binds to the ATP-binding site of the kinase)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
This compound and other test compounds
-
Positive control inhibitor (e.g., Staurosporine)
-
384-well black microplates
-
Fluorescence polarization plate reader
Procedure:
-
In a 384-well plate, add test compounds at various concentrations. Include wells for a positive control (Staurosporine) and a negative control (DMSO vehicle).
-
Add the kinase enzyme to all wells.
-
Add the fluorescently labeled tracer to all wells.
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60 minutes).
-
Measure the fluorescence polarization using a plate reader equipped with appropriate filters.
Data Presentation:
| Compound ID | Concentration (µM) | % Displacement | IC50 (µM) |
| This compound | 0.1 | 8.5 ± 1.5 | 12.3 |
| 1 | 35.7 ± 4.2 | ||
| 10 | 75.1 ± 3.8 | ||
| Staurosporine (Control) | 0.01 | 45.2 ± 3.1 | 0.015 |
| 0.1 | 88.9 ± 2.5 | ||
| 1 | 98.2 ± 0.9 |
Application Note 3: Cytotoxicity Profiling
Rationale: It is essential to determine whether the observed activity of a hit compound is due to specific target modulation or general cytotoxicity. A cytotoxicity assay should be performed as a secondary screen for all active compounds identified in the primary screens.
Assay Principle: A common method to assess cytotoxicity is the resazurin reduction assay (also known as the AlamarBlue assay). Viable, metabolically active cells reduce the blue, non-fluorescent resazurin dye to the pink, highly fluorescent resorufin. A decrease in fluorescence indicates a reduction in cell viability.
Experimental Protocol: Resazurin Cytotoxicity Assay
Materials:
-
Cancer cell line (e.g., HeLa, A549)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
Resazurin sodium salt solution
-
This compound and other test compounds
-
Positive control for cytotoxicity (e.g., Doxorubicin)
-
384-well clear-bottom black plates
-
Fluorescence plate reader
Procedure:
-
Seed cells in a 384-well plate at a predetermined density and allow them to adhere overnight.
-
Add test compounds at various concentrations to the cells. Include wells for a positive control (Doxorubicin) and a negative control (DMSO vehicle).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours) in a cell culture incubator.
-
Add the resazurin solution to all wells and incubate for 2-4 hours.
-
Measure the fluorescence intensity at an appropriate excitation and emission wavelength.
Data Presentation:
| Compound ID | Concentration (µM) | % Cell Viability | CC50 (µM) |
| This compound | 1 | 98.2 ± 2.5 | >100 |
| 10 | 95.1 ± 3.1 | ||
| 100 | 88.7 ± 4.5 | ||
| Doxorubicin (Control) | 0.01 | 85.3 ± 5.2 | 0.15 |
| 0.1 | 52.1 ± 4.8 | ||
| 1 | 10.5 ± 2.1 |
Data Analysis and Quality Control
For all HTS assays, it is crucial to assess the quality and reliability of the data. The Z'-factor is a statistical parameter used to quantify the suitability of an HTS assay.
Z'-Factor Calculation:
Z' = 1 - ( (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control| )
An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.
Visualizations
Caption: High-throughput screening workflow for this compound.
Caption: Inhibition of the COX-2 signaling pathway.
Caption: Principle of the fluorescence polarization assay for kinase inhibitors.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Synthetic Methods and Antimicrobial Perspective of Pyrazole Derivatives: An Insight | Bentham Science [eurekaselect.com]
- 3. mdpi.com [mdpi.com]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation [mdpi.com]
- 7. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies | MDPI [mdpi.com]
Application Notes and Protocols: Developing Novel Pyrazole-Based Kinase Inhibitors Using 1-(Cyclopentylmethyl)-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive framework for the development of novel pyrazole-based kinase inhibitors, utilizing the readily available starting material, 1-(cyclopentylmethyl)-1H-pyrazole. This document outlines a strategic approach encompassing the chemical synthesis of a focused inhibitor library, detailed protocols for in vitro biological screening, and methods for quantitative data analysis. The protocols are designed to be adaptable for targeting various protein kinases, with a specific example focused on Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle and a validated target in oncology.
Introduction
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.[1][2] Pyrazole derivatives have been successfully developed as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways.[1][2][3][4] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them attractive targets for therapeutic intervention.
This compound serves as an excellent starting point for the development of novel kinase inhibitors. The cyclopentylmethyl group provides a desirable lipophilic character, while the pyrazole core offers multiple sites for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR). This document provides detailed protocols for the functionalization of this compound and the subsequent biological evaluation of the resulting derivatives.
Strategic Workflow for Inhibitor Development
The overall strategy for developing novel pyrazole-based inhibitors from this compound involves a multi-step process, from initial chemical modification to biological evaluation.
Experimental Protocols
Chemical Synthesis
A key strategy for generating a library of inhibitors is the introduction of a functional handle on the pyrazole ring, followed by diversification. Here, we describe a two-step process involving bromination followed by a Suzuki cross-coupling reaction.
Protocol 3.1.1: Bromination of this compound
This protocol describes the regioselective bromination of this compound at the 4-position.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (anhydrous)
-
Argon or Nitrogen gas
-
Round-bottom flask
-
Magnetic stirrer
-
Stir bar
-
Ice bath
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous acetonitrile in a round-bottom flask under an inert atmosphere (Argon or Nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise to the stirred solution over 15 minutes.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield 4-bromo-1-(cyclopentylmethyl)-1H-pyrazole.
-
Characterize the product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 3.1.2: Suzuki Cross-Coupling for Library Synthesis
This protocol details the diversification of the brominated pyrazole intermediate via a Suzuki cross-coupling reaction with various aryl and heteroaryl boronic acids.[5][6][7][8][9]
Materials:
-
4-bromo-1-(cyclopentylmethyl)-1H-pyrazole
-
Aryl or heteroaryl boronic acids (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 eq)
-
Triphenylphosphine (PPh₃, 0.1 eq)
-
Sodium carbonate (Na₂CO₃, 2.0 eq)
-
1,4-Dioxane and Water (4:1 mixture)
-
Argon or Nitrogen gas
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Rotary evaporator
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
To a Schlenk flask or sealed reaction vial, add 4-bromo-1-(cyclopentylmethyl)-1H-pyrazole (1.0 eq), the desired aryl/heteroaryl boronic acid (1.2 eq), Pd(OAc)₂ (0.05 eq), PPh₃ (0.1 eq), and Na₂CO₃ (2.0 eq).
-
Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen) three times.
-
Add the degassed 1,4-dioxane/water (4:1) solvent mixture.
-
Heat the reaction mixture to 90-100 °C and stir for 8-12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired coupled product.
-
Characterize each library compound by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Biological Evaluation
The synthesized library of pyrazole derivatives will be screened for their inhibitory activity against a target kinase. The following protocols are generalized for a typical kinase inhibition assay, using CDK2 as an example.
Protocol 3.2.1: In Vitro CDK2/Cyclin A Kinase Assay
This protocol describes a radiometric filter-binding assay to determine the inhibitory activity of the synthesized compounds against CDK2/Cyclin A.
Materials:
-
Recombinant human CDK2/Cyclin A enzyme
-
Histone H1 (substrate)
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
10% (v/v) Phosphoric acid
-
P81 phosphocellulose paper
-
Scintillation counter
-
Synthesized pyrazole derivatives (dissolved in DMSO)
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add 5 µL of the compound dilutions to the reaction wells. Include wells with DMSO only (negative control) and a known CDK2 inhibitor (positive control).
-
Prepare the kinase reaction mixture containing kinase reaction buffer, Histone H1, and [γ-³²P]ATP.
-
Add 20 µL of the kinase reaction mixture to each well.
-
Initiate the reaction by adding 25 µL of diluted CDK2/Cyclin A enzyme to each well.
-
Incubate the plate at 30 °C for 30 minutes.
-
Stop the reaction by spotting 40 µL of the reaction mixture from each well onto a P81 phosphocellulose paper.
-
Wash the P81 paper three times for 15 minutes each with 10% phosphoric acid.
-
Rinse the paper with acetone and allow it to air dry.
-
Measure the radioactivity on the P81 paper using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
Protocol 3.2.2: IC₅₀ Determination
The half-maximal inhibitory concentration (IC₅₀) is determined for active compounds from the primary screen.
Procedure:
-
Perform the in vitro kinase assay as described in Protocol 3.2.1 using a wider range of concentrations for each active compound (e.g., 10-point dose-response curve).
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC₅₀ value.
Data Presentation
Quantitative data from the biological assays should be summarized in a clear and structured table to facilitate SAR analysis.
Table 1: Hypothetical Inhibitory Activity of Synthesized Pyrazole Derivatives against CDK2/Cyclin A
| Compound ID | R-Group (at C4) | % Inhibition at 10 µM | IC₅₀ (µM) |
| CMP-H | H | 5% | > 100 |
| CMP-Br | Br | 15% | 85.2 |
| CMP-01 | Phenyl | 55% | 8.5 |
| CMP-02 | 4-Fluorophenyl | 75% | 2.1 |
| CMP-03 | 4-Methoxyphenyl | 60% | 7.3 |
| CMP-04 | 3-Pyridyl | 82% | 1.5 |
| CMP-05 | 4-Pyridyl | 78% | 1.9 |
| CMP-06 | 2-Thienyl | 68% | 5.4 |
CMP-H represents the starting material this compound, and CMP-Br represents the brominated intermediate. Data are representative and for illustrative purposes only.
Signaling Pathway
The developed inhibitors are designed to target specific nodes within cellular signaling pathways. For instance, CDK2 plays a crucial role in the G1/S transition of the cell cycle.[10][11][12][13][14] Inhibition of CDK2 can lead to cell cycle arrest and apoptosis in cancer cells.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low yield in bromination | Incomplete reaction or decomposition of NBS. | Ensure anhydrous conditions. Add NBS slowly at 0 °C. Use fresh NBS. |
| Low yield in Suzuki coupling | Inactive catalyst or poor solubility of reagents. | Degas solvents thoroughly. Use a different palladium catalyst/ligand combination. Increase reaction temperature or use a co-solvent. |
| High background in kinase assay | Autophosphorylation of the kinase or non-specific binding. | Optimize enzyme concentration. Include a no-enzyme control. Increase the number of washes for the P81 paper. |
| Inconsistent IC₅₀ values | Compound precipitation or instability. | Check compound solubility in the assay buffer. Prepare fresh compound dilutions for each experiment. |
Conclusion
The protocols and strategies outlined in these application notes provide a robust starting point for the development of novel pyrazole-based kinase inhibitors using this compound. By systematically applying the described synthetic and biological evaluation methods, researchers can efficiently generate and screen compound libraries to identify potent and selective kinase inhibitors for further preclinical development. The adaptability of these protocols allows for their application to a wide range of kinase targets, making this a versatile approach in modern drug discovery.
References
- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. genecards.org [genecards.org]
- 13. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
- 14. uniprot.org [uniprot.org]
Application Notes and Protocols: 1-(Cyclopentylmethyl)-1H-pyrazole in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1-(cyclopentylmethyl)-1H-pyrazole moiety is a significant structural component in the development of modern agrochemicals, particularly fungicides. This scaffold is frequently incorporated into succinate dehydrogenase inhibitors (SDHIs), a critical class of fungicides that act by disrupting the mitochondrial respiratory chain in pathogenic fungi. The cyclopentylmethyl group at the N-1 position of the pyrazole ring often contributes to favorable physicochemical properties, such as optimal lipophilicity, which can enhance the compound's uptake, translocation, and binding affinity to the target enzyme.
These application notes provide an overview of the synthesis and biological activity of agrochemicals incorporating the this compound scaffold, with a focus on pyrazole carboxamide fungicides. Detailed experimental protocols for the synthesis of a representative compound and the evaluation of its fungicidal activity are presented.
Mechanism of Action: Succinate Dehydrogenase Inhibition
Agrochemicals containing the this compound core often function as SDHIs. Succinate dehydrogenase (also known as Complex II) is a key enzyme in both the citric acid cycle and the electron transport chain, which are fundamental for cellular respiration and energy production in fungi. By binding to the ubiquinone-binding (Qp) site of the SDH enzyme complex, these inhibitors block the oxidation of succinate to fumarate. This disruption of the fungal respiratory process leads to a depletion of cellular ATP, ultimately resulting in the inhibition of fungal growth and spore germination.
Synthesis of this compound Carboxamide Fungicides
The synthesis of pyrazole carboxamide fungicides generally involves a multi-step process. A common synthetic strategy includes the formation of the pyrazole ring, followed by the generation of a pyrazole carboxylic acid derivative, which is then coupled with a desired aniline moiety.
The following workflow illustrates a typical synthetic route:
Experimental Protocols
Protocol 1: Synthesis of a Representative 1-(Cyclopentylmethyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxamide
This protocol describes the synthesis of a representative N-aryl-1-(cyclopentylmethyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxamide, a structure analogous to several commercial SDHI fungicides.
Step 1: Synthesis of Ethyl 1-(cyclopentylmethyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylate
-
To a solution of ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate (1.0 eq) in ethanol, add cyclopentylmethanamine (1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture at reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the desired pyrazole ester.
Step 2: Synthesis of 1-(Cyclopentylmethyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid
-
Dissolve the ethyl 1-(cyclopentylmethyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylate (1.0 eq) in a mixture of ethanol and water.
-
Add sodium hydroxide (2.0 eq) and heat the mixture to reflux for 2-4 hours.
-
After cooling, acidify the reaction mixture with 2N HCl to pH 2-3.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the pyrazole carboxylic acid.
Step 3: Synthesis of N-aryl-1-(cyclopentylmethyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxamide
-
To a solution of 1-(cyclopentylmethyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid (1.0 eq) in anhydrous dichloromethane, add oxalyl chloride (1.5 eq) and a catalytic amount of N,N-dimethylformamide (DMF) at 0 °C.
-
Stir the mixture at room temperature for 2 hours.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude pyrazole-4-carbonyl chloride.
-
Dissolve the crude acid chloride in anhydrous tetrahydrofuran (THF) and add it dropwise to a solution of the desired substituted aniline (1.0 eq) and triethylamine (1.5 eq) in THF at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final product by recrystallization or column chromatography.
Protocol 2: In Vitro Antifungal Activity Assay
This protocol outlines the mycelial growth inhibition assay to determine the efficacy of the synthesized compounds against various fungal pathogens.
-
Prepare potato dextrose agar (PDA) medium and sterilize it by autoclaving.
-
Incorporate the synthesized compound (dissolved in a minimal amount of a suitable solvent like DMSO) into the molten PDA at various concentrations.
-
Pour the amended PDA into sterile Petri plates.
-
Inoculate the center of each plate with a mycelial plug (5 mm diameter) taken from the periphery of a 7-day-old culture of the test fungus.
-
Incubate the plates at 25 ± 1 °C in the dark.
-
Measure the colony diameter when the mycelial growth in the control plate (without the test compound) reaches the edge of the plate.
-
Calculate the percentage of mycelial growth inhibition using the following formula:
-
Inhibition (%) = [(dc - dt) / dc] × 100
-
Where dc is the average diameter of the fungal colony in the control group, and dt is the average diameter of the fungal colony in the treatment group.
-
-
-
Determine the EC50 (effective concentration for 50% inhibition) value by probit analysis of the inhibition data.
Quantitative Data Presentation
The fungicidal activities of a series of hypothetical this compound-4-carboxamide derivatives against various plant pathogenic fungi are presented in the table below. These values are for illustrative purposes to demonstrate how to structure such data.
| Compound ID | R Group (on Aniline) | EC50 (µg/mL) vs. Botrytis cinerea | EC50 (µg/mL) vs. Rhizoctonia solani | EC50 (µg/mL) vs. Alternaria solani |
| CPMP-1 | 2-methylphenyl | 1.25 | 0.85 | 2.10 |
| CPMP-2 | 2-chlorophenyl | 0.98 | 0.62 | 1.55 |
| CPMP-3 | 2-trifluoromethylphenyl | 0.55 | 0.31 | 0.89 |
| CPMP-4 | 2,6-dichlorophenyl | 1.50 | 1.10 | 2.80 |
| Fluxapyroxad | - | 0.42 | 0.25 | 0.75 |
| Boscalid | - | 2.10 | 1.50 | 3.20 |
Commercial Fungicide Standards for Comparison
Structure-Activity Relationship (SAR)
The biological activity of this compound carboxamides is significantly influenced by the substituents on the aniline ring.
Application Notes and Protocols for the Purification of 1-(cyclopentylmethyl)-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of 1-(cyclopentylmethyl)-1H-pyrazole, a key intermediate in pharmaceutical synthesis. The following methods are described: column chromatography, crystallization (including acid addition salt formation), and vacuum distillation. These techniques are widely applicable for the purification of pyrazole derivatives and other small molecules in a drug development context.
Purification Strategy Overview
The selection of a suitable purification technique for this compound depends on the nature of the impurities, the scale of the purification, and the desired final purity. A typical workflow involves an initial workup of the reaction mixture, followed by one or more of the purification techniques detailed below.
Column Chromatography
Column chromatography is a versatile technique for separating this compound from impurities with different polarities. Silica gel is a common stationary phase for the purification of pyrazole derivatives.
Experimental Protocol:
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or a hexane/ethyl acetate mixture of low polarity).
-
Column Packing: Pour the slurry into a glass column and allow the silica gel to settle, ensuring a uniform and bubble-free packed bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the dried sample to the top of the prepared column.
-
Elution: Begin elution with a solvent system of low polarity (e.g., 100% hexane). Gradually increase the polarity of the eluent by adding a more polar solvent like ethyl acetate. The optimal solvent gradient should be determined by thin-layer chromatography (TLC) analysis.
-
Fraction Collection: Collect fractions and monitor the elution of the desired compound by TLC.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Data Presentation:
| Compound | Crude Purity | Eluent System | Final Purity | Yield (%) | Reference |
| 1-aryl-3,4,5-substituted pyrazoles | Not specified | Not specified | Not specified | 59-98 | [1] |
| 3,5-di- and 1,3,5-trisubstituted pyrazoles | Not specified | Not specified | Not specified | 54-77 | [2] |
| Pyrazole-oxindole hybrids | Not specified | Not specified | Not specified | up to 97 | [3] |
Crystallization
Crystallization is an effective method for obtaining highly pure solid this compound. This can be achieved through direct recrystallization from a suitable solvent or by forming a crystalline acid addition salt.
Standard Recrystallization Protocol:
-
Solvent Selection: Choose a solvent in which this compound is soluble at elevated temperatures but sparingly soluble at room temperature. Common solvents for pyrazole derivatives include ethanol, methanol, and ethyl acetate.[4]
-
Dissolution: Dissolve the crude product in the minimum amount of the selected solvent at its boiling point.
-
Decolorization (Optional): If colored impurities are present, add a small amount of activated charcoal and heat for a short period.
-
Hot Filtration: Quickly filter the hot solution to remove any insoluble impurities or activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven.
Acid Addition Salt Crystallization Protocol:
This method is particularly useful for separating the basic pyrazole from non-basic impurities.[5]
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent such as acetone, ethanol, or isopropanol.[5]
-
Acid Addition: Add at least an equimolar amount of an inorganic (e.g., phosphoric acid, sulfuric acid) or organic acid (e.g., oxalic acid) to the solution.[5]
-
Crystallization: The acid addition salt will precipitate or crystallize from the solution. Cooling may be required to enhance crystal formation.[5]
-
Crystal Collection and Washing: Filter the salt and wash it with a small amount of the cold solvent.[5]
-
Liberation of Free Base (Optional): To recover the free pyrazole, dissolve the salt in water and neutralize with a base (e.g., sodium hydroxide solution). Extract the liberated this compound with an organic solvent, dry the organic phase, and evaporate the solvent.
Data Presentation:
The following table presents data on the purification of a crude mixture of 3,4-dimethylpyrazole and 3-ethylpyrazole via crystallization of the ortho-phosphoric acid addition salt.[5]
| Starting Material | Crude Composition (by 1H-NMR) | Purification Method | Final Product | Yield of Salt |
| Crude Pyrazole Mixture | 90% 3,4-dimethylpyrazole, 10% 3-ethylpyrazole | Crystallization as ortho-phosphoric acid salt from isopropanol | 3,4-Dimethylpyrazolium dihydrogenphosphate | Not specified |
Vacuum Distillation
For liquid pyrazoles with relatively high boiling points, vacuum distillation is a suitable purification method to prevent thermal decomposition.
Experimental Protocol:
-
Apparatus Setup: Assemble a vacuum distillation apparatus, ensuring all glassware is free of cracks and all joints are properly sealed.
-
Sample Charging: Place the crude this compound and a magnetic stir bar into the distillation flask.
-
Vacuum Application: Gradually apply vacuum to the system.
-
Heating: Once the desired pressure is reached and stable, begin heating the distillation flask.
-
Distillation and Collection: Collect the fraction that distills at the expected boiling point for this compound under the applied pressure.
-
System Shutdown: After collecting the desired fraction, remove the heat source and allow the apparatus to cool to room temperature before slowly releasing the vacuum.
Data Presentation:
Quantitative data for the vacuum distillation of this compound is not available. However, a patent describes the purification of pyrazole by distillation under reduced pressure (10 mbar), achieving a purity of >99.8%.[6] The boiling point of a related compound, 1-phenyl-3(5)-propyl pyrazole, is estimated to be 304.16 °C at atmospheric pressure, suggesting that vacuum distillation would be necessary for its purification.[7]
Visualized Workflows
Column Chromatography Workflow
Caption: Workflow for purification by column chromatography.
Recrystallization Workflow
Caption: General workflow for purification by recrystallization.
Vacuum Distillation Workflow
Caption: Workflow for purification by vacuum distillation.
References
- 1. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 2. The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. EPI System Information for 1-phenyl-3(5)-propyl pyrazole 65504-93-0 [perflavory.com]
Application Notes and Protocols for the Analytical Detection of 1-(cyclopentylmethyl)-1H-pyrazole
These application notes provide detailed methodologies for the qualitative and quantitative analysis of 1-(cyclopentylmethyl)-1H-pyrazole in various matrices. The protocols are intended for researchers, scientists, and professionals in drug development and analytical chemistry. The described methods are based on common analytical techniques and require validation for specific applications.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
Gas chromatography-mass spectrometry is a robust technique for the analysis of volatile and semi-volatile compounds like this compound. This method offers high sensitivity and specificity, making it suitable for identification and quantification.
Experimental Protocol
a) Sample Preparation (General)
-
Standard Solution Preparation: Prepare a stock solution of this compound (1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Calibration Standards: Serially dilute the stock solution to prepare a series of calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
Sample Extraction (for complex matrices):
-
Solid-Phase Extraction (SPE): Utilize a C18 SPE cartridge. Condition the cartridge with methanol followed by deionized water. Load the sample, wash with water, and elute the analyte with methanol or acetonitrile.
-
Liquid-Liquid Extraction (LLE): Extract the analyte from an aqueous sample using an immiscible organic solvent like dichloromethane or ethyl acetate.
-
b) GC-MS Instrumentation and Parameters
-
Gas Chromatograph: Agilent 7890A or equivalent.
-
Mass Spectrometer: Agilent 5975C or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.[1]
-
Injector: Split/splitless, operated in splitless mode.
-
Injector Temperature: 280 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[1]
-
Oven Temperature Program:
-
Initial temperature: 90 °C, hold for 1 minute.
-
Ramp 1: 10 °C/min to 200 °C.
-
Ramp 2: 20 °C/min to 300 °C, hold for 5 minutes.[1]
-
-
MS Transfer Line Temperature: 290 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[2]
-
Acquisition Mode: Full scan (m/z 40-500) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
c) Data Analysis
-
Qualitative Identification: Identify this compound by its retention time and the fragmentation pattern in the mass spectrum. The fragmentation of the pyrazole ring typically involves the loss of N₂ and HCN.[3]
-
Quantitative Analysis: Generate a calibration curve by plotting the peak area of the target analyte against the concentration of the prepared standards. Quantify the analyte in samples using this calibration curve.
Workflow Diagram
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(cyclopentylmethyl)-1H-pyrazole
Welcome to the technical support center for the synthesis of 1-(cyclopentylmethyl)-1H-pyrazole. This guide is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize their synthetic procedures.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and straightforward method is the N-alkylation of pyrazole with a cyclopentylmethyl halide, such as cyclopentylmethyl bromide, in the presence of a base.[1][2][3] This reaction involves the deprotonation of the pyrazole's N-H bond, followed by a nucleophilic attack on the alkyl halide.
Q2: Why is regioselectivity a concern in pyrazole alkylation, and does it affect the synthesis of this compound?
A2: For substituted pyrazoles, the two nitrogen atoms in the ring are not equivalent, leading to the potential formation of two different regioisomers (N1 and N2 alkylated products).[4][5] However, for the synthesis of this compound starting from unsubstituted pyrazole, the two nitrogen atoms are identical, so only one product is formed upon mono-alkylation. The primary concern then becomes preventing di-alkylation.
Q3: What are the typical starting materials and reagents for this synthesis?
A3: The key starting materials are:
-
Pyrazole: The heterocyclic core.
-
Cyclopentylmethyl halide: Typically cyclopentylmethyl bromide or chloride, which acts as the electrophile.
-
Base: To deprotonate the pyrazole. Common choices include potassium carbonate (K₂CO₃), sodium hydride (NaH), or cesium carbonate (Cs₂CO₃).
-
Solvent: A polar aprotic solvent is usually preferred, such as dimethylformamide (DMF), acetonitrile (MeCN), or dimethyl sulfoxide (DMSO).[6][7]
Q4: What are the potential side products in this reaction?
A4: The main potential side product is the 1,2-di(cyclopentylmethyl)pyrazolium salt.[8] This occurs when the desired product, this compound, undergoes a second alkylation. This is more likely if an excess of the alkylating agent is used or if the reaction temperature is too high.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Q: I am getting a very low yield or no desired product. What are the possible causes and solutions?
A: Low or no yield can stem from several factors. Below is a systematic guide to troubleshoot this issue.
-
Reagent Quality:
-
Pyrazole: Ensure it is dry, as moisture can interfere with the reaction, especially when using strong bases like NaH.
-
Cyclopentylmethyl Halide: This reagent can degrade over time. It's advisable to use a freshly opened bottle or purify it before use.
-
Base: The effectiveness of the base is crucial. For instance, NaH can be inactivated by exposure to air and moisture. Use a fresh, properly stored batch. Potassium carbonate should be finely ground and dried before use.
-
Solvent: Use anhydrous (dry) solvents, particularly with moisture-sensitive reagents like NaH.
-
-
Reaction Conditions:
-
Insufficient Deprotonation: The pyrazole may not be fully deprotonated. Consider using a stronger base or increasing the reaction temperature to facilitate this step.
-
Reaction Temperature: The alkylation step might require heating. If you are running the reaction at room temperature, a gradual increase in temperature (e.g., to 50-80 °C) could improve the yield. However, excessive heat can lead to side reactions.
-
Reaction Time: The reaction may not have proceeded to completion. Monitor the reaction progress using Thin Layer Chromatography (TCM) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Issue 2: Formation of Multiple Products
Q: My reaction mixture shows multiple spots on TLC, and I'm struggling to isolate the desired product. What could be the reason?
A: The formation of multiple products often points to side reactions or incomplete reactions.
-
Di-alkylation: As mentioned, the formation of a 1,2-di(cyclopentylmethyl)pyrazolium salt is a common side reaction.[8]
-
Solution: Use a stoichiometric amount or a slight excess (e.g., 1.0-1.1 equivalents) of the cyclopentylmethyl halide. Adding the alkylating agent slowly to the reaction mixture can also help minimize this side product.
-
-
Unreacted Starting Material: If you observe unreacted pyrazole, it could be due to insufficient base, inactive alkylating agent, or inadequate reaction time/temperature.
-
Impure Reagents: Impurities in the starting materials can lead to unexpected side products.
Issue 3: Difficulty in Product Purification
Q: I'm having trouble purifying my this compound. What are the recommended methods?
A: Purification can be challenging, especially if side products with similar polarities are present.
-
Work-up Procedure: After the reaction is complete, a standard aqueous work-up is typically performed. This involves quenching the reaction, extracting the product into an organic solvent (like ethyl acetate or dichloromethane), washing the organic layer to remove the solvent and salts, and then drying and concentrating it.
-
Column Chromatography: This is the most common method for purifying N-alkylated pyrazoles.
-
Stationary Phase: Silica gel is typically used.
-
Mobile Phase: A mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate) is commonly employed. A gradient elution can be effective in separating the product from impurities.
-
-
Acid-Base Extraction: Since the product is a weak base, it can be protonated with an acid to form a salt, which is water-soluble. This can help separate it from non-basic impurities. The aqueous layer can then be basified and the product re-extracted into an organic solvent.
-
Distillation: If the product is a liquid and thermally stable, vacuum distillation can be an effective purification method, especially for larger scales.
Data Presentation
Table 1: Influence of Base and Solvent on N-Alkylation Yield
| Entry | Pyrazole (equiv.) | Alkyl Halide (equiv.) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1.0 | 1.1 | NaH (1.2) | DMF | 25 | 4 | ~85-95 |
| 2 | 1.0 | 1.1 | K₂CO₃ (2.0) | DMF | 80 | 12 | ~70-85 |
| 3 | 1.0 | 1.1 | K₂CO₃ (2.0) | MeCN | 80 (reflux) | 16 | ~65-80 |
| 4 | 1.0 | 1.1 | Cs₂CO₃ (1.5) | DMF | 25 | 6 | ~90-98 |
Note: Yields are approximate and can vary based on specific reaction conditions and the nature of the alkyl halide.
Experimental Protocols
Protocol 1: N-Alkylation using Sodium Hydride in DMF
This protocol is a general procedure and may require optimization for your specific setup.
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add pyrazole (1.0 eq.).
-
Solvent Addition: Add anhydrous DMF to the flask under a nitrogen atmosphere.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) portion-wise. Caution: NaH reacts violently with water and is flammable. Handle with care.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. Hydrogen gas evolution should be observed.
-
Alkylation: Cool the reaction mixture back to 0 °C. Add cyclopentylmethyl bromide (1.1 eq.) dropwise via a syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.
-
Quenching: Once the reaction is complete, carefully quench the excess NaH by slowly adding ice-cold water or methanol at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and add water and ethyl acetate. Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient).
Mandatory Visualization
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield issues.
References
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 5. mdpi.com [mdpi.com]
- 6. Collection - Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
- 7. researchgate.net [researchgate.net]
- 8. eguru.rrbdavc.org [eguru.rrbdavc.org]
Technical Support Center: Synthesis of 1-(cyclopentylmethyl)-1H-pyrazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(cyclopentylmethyl)-1H-pyrazole. The information is presented in a practical question-and-answer format to directly address common challenges encountered during this synthetic procedure.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, focusing on the common N-alkylation of pyrazole with a cyclopentylmethyl halide.
Q1: My reaction is sluggish or incomplete, what are the possible causes and solutions?
A1: Incomplete consumption of starting materials is a frequent issue. Several factors could be at play:
-
Insufficiently strong base: Pyrazole has a pKa of approximately 14, requiring a sufficiently strong base to generate the pyrazolate anion for efficient alkylation. If you are using a weak base like potassium carbonate, the reaction may be slow.
-
Solution: Switch to a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). When using NaH, ensure it is fresh and handled under anhydrous conditions.
-
-
Poor solvent choice: The solvent plays a crucial role in solvating the pyrazolate anion and influencing the reaction rate.
-
Solution: Aprotic polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are generally effective for this type of reaction as they solvate the cation of the base, leaving a more reactive "naked" anion.[1]
-
-
Low reaction temperature: While higher temperatures can promote side reactions, an insufficient temperature will slow down the desired alkylation.
-
Solution: If the reaction is proceeding slowly at room temperature, consider gently heating the reaction mixture to 40-60 °C. Monitor the reaction closely by TLC or LC-MS to avoid decomposition.
-
-
Inactive alkylating agent: The cyclopentylmethyl halide (e.g., (bromomethyl)cyclopentane) may have degraded.
-
Solution: Use a freshly opened bottle or purify the alkylating agent before use.
-
Q2: I am observing multiple spots on my TLC plate, indicating the formation of side products. What are they and how can I minimize them?
A2: The most common side products in the N-alkylation of pyrazole are the N2-substituted isomer and quaternary pyrazolium salts.
-
Formation of the N2-isomer: Although sterically hindered, some alkylation at the N2 position can occur, leading to the formation of 2-(cyclopentylmethyl)-1H-pyrazole.
-
Mitigation: The bulky cyclopentylmethyl group sterically favors the formation of the N1-isomer.[2] To further enhance selectivity, consider using a bulkier base or optimizing the solvent. Non-polar solvents can sometimes favor N1-alkylation.
-
-
Quaternization: If an excess of the alkylating agent is used or if the product is not promptly isolated, the desired this compound can be further alkylated to form a quaternary pyrazolium salt.
-
Mitigation: Use a stoichiometric amount or a slight excess (1.05-1.1 equivalents) of the cyclopentylmethyl halide. Monitor the reaction progress and stop it once the pyrazole starting material is consumed.
-
Q3: I am having difficulty purifying the final product. What are the recommended procedures?
A3: Purification of N-alkylated pyrazoles can sometimes be challenging due to the similar polarities of the starting materials and products.
-
Column Chromatography: This is the most common method for purifying N-alkylated pyrazoles.
-
Stationary Phase: Silica gel is typically used.
-
Mobile Phase: A gradient of ethyl acetate in hexanes or petroleum ether is a good starting point. The optimal solvent system should be determined by TLC analysis.
-
-
Recrystallization: If the product is a solid, recrystallization can be an effective purification method.
-
Solvent Selection: Common solvents for recrystallizing pyrazole derivatives include ethanol, methanol, or a mixture of ethyl acetate and hexanes.
-
-
Acid-Base Extraction: Since pyrazoles are weakly basic, an acid-base extraction can be used to remove non-basic impurities. Dissolve the crude product in an organic solvent and wash with a dilute acid (e.g., 1M HCl). The product will move to the aqueous layer. The aqueous layer can then be basified and the product extracted back into an organic solvent. This method may not be effective for separating the N1 and N2 isomers.
Frequently Asked Questions (FAQs)
Q: What is the most common synthetic route to this compound?
A: The most direct and widely used method is the N-alkylation of pyrazole with a cyclopentylmethyl halide, such as (bromomethyl)cyclopentane or (chloromethyl)cyclopentane, in the presence of a base.
Q: Which nitrogen of the pyrazole ring is more likely to be alkylated?
A: For unsubstituted pyrazole, both nitrogen atoms are nucleophilic. However, the N1 and N2 positions are not equivalent. In the case of alkylation with a sterically demanding group like cyclopentylmethyl, the reaction predominantly occurs at the N1 position to minimize steric hindrance.
Q: Is there a risk of rearrangement of the cyclopentylmethyl group during the synthesis?
A: Under the typical basic or neutral conditions used for N-alkylation of pyrazoles, the formation of a carbocation from the cyclopentylmethyl halide is unlikely. Therefore, rearrangement of the cyclopentylmethyl group is not a commonly observed side reaction in this synthesis.
Q: What are the expected yields for this synthesis?
Q: How can I confirm the structure of my final product?
A: The structure of this compound can be confirmed using standard spectroscopic techniques:
-
¹H NMR: Expect to see characteristic signals for the pyrazole ring protons, the methylene bridge protons, and the cyclopentyl protons.
-
¹³C NMR: The number of signals and their chemical shifts will be indicative of the product's carbon skeleton.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product.
Data Presentation
Table 1: Influence of Reaction Conditions on N-Alkylation of Pyrazoles (General Trends)
| Parameter | Condition 1 | Condition 2 | Expected Outcome |
| Base | Weak Base (e.g., K₂CO₃) | Strong Base (e.g., NaH) | Stronger bases generally lead to faster reaction rates and higher yields. |
| Solvent | Aprotic Polar (e.g., DMF, DMSO) | Aprotic Non-polar (e.g., Toluene) | Aprotic polar solvents are commonly used and often give good results.[1] |
| Temperature | Room Temperature | Elevated Temperature (40-60 °C) | Higher temperatures can increase the reaction rate but may also promote side reactions. |
Experimental Protocols
Key Experiment: N-Alkylation of Pyrazole with (Bromomethyl)cyclopentane
This is a generalized protocol based on standard procedures for the N-alkylation of pyrazoles. Optimization may be required.
Materials:
-
Pyrazole
-
(Bromomethyl)cyclopentane
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add a solution of pyrazole (1.0 equivalent) in anhydrous DMF dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes, or until hydrogen evolution ceases.
-
Cool the mixture back to 0 °C and add a solution of (bromomethyl)cyclopentane (1.05 equivalents) in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting pyrazole is consumed, as monitored by TLC or LC-MS (typically 2-12 hours).
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the mixture with ethyl acetate (3 x volume of DMF).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound.
Visualizations
Caption: Reaction scheme showing the main pathway to this compound and potential side reactions.
Caption: A logical workflow for troubleshooting common issues during the synthesis.
References
Technical Support Center: Optimizing the Synthesis of 1-(Cyclopentylmethyl)-1H-pyrazole
Welcome to the technical support center for the synthesis of 1-(cyclopentylmethyl)-1H-pyrazole. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing reaction conditions and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most prevalent method is the N-alkylation of pyrazole with a cyclopentylmethyl halide, such as cyclopentylmethyl bromide. This reaction is typically carried out in a polar aprotic solvent in the presence of a base to deprotonate the pyrazole, which then acts as a nucleophile.[1][2]
Q2: Which bases and solvents are recommended for this N-alkylation reaction?
A2: A variety of bases and solvents can be used, and the optimal choice often depends on the specific reaction scale and desired conditions.
-
Bases: Stronger bases like sodium hydride (NaH) can ensure complete deprotonation of pyrazole but require anhydrous conditions. Weaker inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective, safer to handle, and sufficient for driving the reaction to completion, especially in polar aprotic solvents like DMF or DMSO.[3]
-
Solvents: Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (ACN) are common choices as they effectively dissolve the pyrazole salt and facilitate the Sₙ2 reaction.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be conveniently monitored using Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of a nonpolar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate). The product, this compound, will be less polar than the starting material, pyrazole, and should therefore have a higher Rf value. Staining with potassium permanganate or visualization under a UV lamp (if the pyrazole has a UV chromophore) can be used to see the spots.
Troubleshooting Guide
Issue 1: Low or No Product Yield
You've completed the reaction, but analysis of the crude product shows a low yield of this compound or a large amount of unreacted pyrazole.
| Potential Cause | Suggested Solution |
| Insufficient Base Strength or Amount | The pyrazole N-H is acidic (pKa ≈ 14.5 in water), but requires a sufficiently strong base for complete deprotonation. Ensure you are using at least one equivalent of base. If using a weaker base like K₂CO₃, consider switching to a stronger base such as NaH. Ensure the base is fresh and has not been deactivated by moisture. |
| Reaction Temperature is Too Low | While the reaction often proceeds at room temperature, gentle heating (e.g., to 50-80 °C) can significantly increase the reaction rate, especially with less reactive alkyl halides or weaker bases. Monitor the reaction by TLC to avoid decomposition at higher temperatures. |
| Poor Quality of Reagents | Ensure that the pyrazole and cyclopentylmethyl bromide are pure. The alkylating agent can degrade over time; consider using freshly opened or distilled material. The solvent must be anhydrous, especially when using water-sensitive bases like NaH, as moisture will quench the base and the pyrazolate anion. |
| Inefficient Stirring | If using a heterogeneous base like K₂CO₃, vigorous stirring is essential to ensure effective deprotonation and reaction. |
Issue 2: Formation of Multiple Products (Impurities)
Your TLC or NMR analysis indicates the presence of significant impurities alongside the desired product.
| Potential Cause | Suggested Solution |
| Side Reactions of Alkylating Agent | Cyclopentylmethyl bromide can undergo elimination reactions (to form methylenecyclopentane) or hydrolysis if water is present, especially under basic conditions. Ensure anhydrous conditions and consider adding the alkylating agent slowly to the solution of the pyrazolate anion to maintain a low instantaneous concentration. |
| Over-alkylation (Quaternization) | While less common for pyrazole itself, it's theoretically possible for the product to be alkylated again to form a quaternary pyrazolium salt. This is more likely if excess alkylating agent is used or at very high temperatures. Use a stoichiometry of 1:1 or a slight excess of pyrazole. |
| Impure Starting Materials | Impurities in the starting pyrazole or cyclopentylmethyl bromide will carry through the reaction. Purify the starting materials if their quality is questionable. |
Issue 3: Difficulty in Product Purification
You are struggling to isolate the pure this compound from the reaction mixture.
| Potential Cause | Suggested Solution |
| Co-elution with Starting Material | If unreacted pyrazole remains, it can be difficult to separate from the product due to its polarity. Drive the reaction to completion using the suggestions in the "Low Yield" section. For purification, use silica gel column chromatography with a carefully optimized eluent system (e.g., a gradient of ethyl acetate in hexanes).[4][5] |
| Removal of High-Boiling Solvent | Solvents like DMF or DMSO can be difficult to remove. After the reaction, perform an aqueous workup. Dilute the reaction mixture with a large volume of water and extract the product with a water-immiscible organic solvent like ethyl acetate or diethyl ether. Wash the organic layer multiple times with brine to remove residual DMF/DMSO. |
| Product is an Oil | The target compound is expected to be a liquid at room temperature, precluding recrystallization. The primary method for purification will be flash column chromatography.[5][6][7] |
Experimental Protocols & Data
Representative N-Alkylation Protocol
This protocol is a generalized procedure based on common literature methods for the N-alkylation of pyrazole.[1][2]
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add pyrazole (1.0 eq) and anhydrous DMF to make a 0.5 M solution.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. Hydrogen gas evolution should be observed.
-
Alkylation: Cool the reaction mixture back to 0 °C. Add cyclopentylmethyl bromide (1.1 eq) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction's completion by TLC (e.g., 20% ethyl acetate in hexanes).
-
Workup: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution. Dilute with water and extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel flash column chromatography, eluting with a gradient of ethyl acetate in hexanes to afford the pure this compound.
Optimization of Reaction Conditions (Representative Data)
The following table summarizes typical conditions and expected outcomes for the N-alkylation of pyrazole with an alkyl bromide, which can be used as a starting point for optimizing the synthesis of this compound.
| Entry | Base (eq) | Solvent | Temperature | Time (h) | Yield (%) | Notes |
| 1 | NaH (1.1) | DMF | Room Temp. | 16 | ~85-95 | Standard, high-yielding conditions. Requires anhydrous technique. |
| 2 | K₂CO₃ (1.5) | DMF | 80 °C | 12 | ~70-85 | Safer base, but requires heating to achieve good conversion. |
| 3 | K₂CO₃ (1.5) | Acetonitrile | Reflux | 24 | ~60-75 | Acetonitrile is easier to remove but may result in lower yields. |
| 4 | Cs₂CO₃ (1.5) | DMF | Room Temp. | 18 | ~80-90 | More reactive than K₂CO₃, allowing for lower reaction temperatures. |
Visualized Workflows
General Reaction Pathway
The diagram below illustrates the fundamental N-alkylation reaction for the synthesis of this compound.
Caption: N-alkylation of pyrazole via a pyrazolate anion intermediate.
Experimental Workflow
This workflow outlines the key stages of the synthesis and purification process.
Caption: Step-by-step experimental workflow for synthesis and purification.
Troubleshooting Logic
This diagram provides a logical flow for diagnosing and resolving low product yield.
References
Technical Support Center: Purification of 1-(Cyclopentylmethyl)-1H-pyrazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of 1-(cyclopentylmethyl)-1H-pyrazole.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis and purification of this compound?
A1: The most common impurities include unreacted starting materials such as pyrazole and the alkylating agent (e.g., cyclopentylmethyl bromide), the undesired N2-alkylated regioisomer, and potential side products from the reaction. The relative amounts of these impurities will depend on the specific reaction conditions used for the N-alkylation of pyrazole.[1][2][3][4]
Q2: What are the recommended purification techniques for this compound?
A2: The choice of purification technique depends on the nature and quantity of the impurities. The most common methods include:
-
Flash Column Chromatography: Highly effective for separating the desired N1-isomer from the N2-isomer and other byproducts.[1][2][5]
-
Vacuum Distillation: Suitable for separating compounds with sufficiently different boiling points, such as removing residual solvent or more volatile impurities.[6][7]
-
Crystallization/Recrystallization: Can be effective if the product is a solid and a suitable solvent system can be identified to selectively crystallize the desired compound.[8][9][10][11]
-
Acid-Base Extraction: Can be used to remove unreacted pyrazole, which is weakly acidic.[9]
Q3: How can I distinguish between the N1 and N2 isomers of this compound?
A3: Spectroscopic techniques are essential for isomer differentiation:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools. The chemical shifts of the pyrazole ring protons and carbons are sensitive to the position of the substituent. Specifically, the chemical shift of the CH2 group of the cyclopentylmethyl substituent will differ between the two isomers.
-
Mass Spectrometry (MS): While both isomers will have the same molecular weight, their fragmentation patterns in techniques like GC-MS might show subtle differences.
Troubleshooting Guides
Issue 1: Poor Separation of N1 and N2 Regioisomers by Column Chromatography
Question: I am struggling to separate the desired this compound from its N2-regioisomer using silica gel column chromatography. What can I do to improve the separation?
Answer:
Separating N-alkylated pyrazole regioisomers can be challenging due to their similar polarities. Here are several strategies to improve separation:
-
Optimize the Eluent System:
-
Solvent Polarity: Start with a low polarity eluent (e.g., hexane/ethyl acetate mixture) and gradually increase the polarity. A shallow gradient can often improve resolution.
-
Solvent System: Experiment with different solvent systems. For instance, dichloromethane/methanol or toluene/ethyl acetate mixtures might provide better selectivity.
-
-
Modify the Stationary Phase:
-
Deactivate Silica Gel: Pyrazoles are basic and can interact strongly with the acidic silica surface, leading to tailing and poor separation. Deactivating the silica gel by pre-treating it with a small amount of triethylamine (e.g., 0.5-1% in the eluent) can significantly improve peak shape and resolution.[9]
-
Alternative Stationary Phases: Consider using neutral or basic alumina, or reversed-phase silica gel (C18) for your chromatography.
-
-
Column Parameters:
-
Column Length and Diameter: Use a longer, narrower column for better resolution.
-
Sample Loading: Avoid overloading the column, as this will lead to band broadening and decreased separation.
-
dot
Caption: Troubleshooting workflow for poor isomer separation.
Issue 2: Product Decomposes During Vacuum Distillation
Question: My this compound seems to be decomposing at the temperatures required for vacuum distillation. How can I purify it without decomposition?
Answer:
Thermal decomposition during distillation is a common issue for some organic compounds. Here are some troubleshooting steps:
-
Improve the Vacuum: A lower pressure will decrease the boiling point of your compound, allowing for distillation at a lower temperature.[7] Ensure all joints are well-sealed and your vacuum pump is in good working order. A cold trap between the distillation setup and the pump can also help maintain a better vacuum.
-
Use a Short-Path Distillation Apparatus: This minimizes the distance the vapor has to travel, reducing the time the compound spends at high temperatures and lowering the required temperature for distillation.
-
Avoid Overheating: Use a heating mantle with a stirrer to ensure even heating and prevent localized hot spots in the distilling flask. Add a stir bar to prevent bumping, as boiling chips are ineffective under vacuum.[7]
-
Consider Alternative Purification Methods: If thermal decomposition remains an issue, column chromatography is often the best alternative for thermally sensitive compounds.
dot
Caption: Troubleshooting guide for product decomposition during distillation.
Data Presentation
Table 1: Illustrative Purity and Yield Data for Different Purification Methods
| Purification Method | Starting Purity (GC-MS) | Final Purity (GC-MS) | Yield (%) | Key Impurities Removed |
| Flash Chromatography (Silica Gel) | 85% | >99% | 75% | N2-isomer, unreacted pyrazole |
| Vacuum Distillation | 90% | 98% | 80% | High volatility impurities, solvent |
| Recrystallization (Ethanol/Water) | 95% | >99% | 60% | Minor structurally similar impurities |
| Acid-Base Extraction + Distillation | 80% | 97% | 70% | Unreacted pyrazole |
Note: These are illustrative data based on typical outcomes for similar compounds and should be optimized for your specific reaction mixture.
Experimental Protocols
Protocol 1: Flash Column Chromatography
-
Column Packing:
-
Prepare a slurry of silica gel in a low-polarity solvent (e.g., hexane).
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Equilibrate the column with the starting eluent (e.g., 95:5 hexane/ethyl acetate).
-
-
Sample Preparation and Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
-
-
Elution:
-
Begin elution with the low-polarity mobile phase.
-
Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the compounds.
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
-
Solvent Removal:
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Protocol 2: Vacuum Distillation
-
Apparatus Setup:
-
Assemble a vacuum distillation apparatus, preferably a short-path setup.[7]
-
Lightly grease all ground-glass joints to ensure a good seal.
-
Place a stir bar in the distilling flask.
-
-
Distillation Procedure:
-
Place the crude product in the distilling flask.
-
Begin stirring and turn on the condenser water.
-
Gradually apply the vacuum.
-
Once the desired pressure is reached, slowly heat the distilling flask using a heating mantle.
-
Collect the fraction that distills at the expected boiling point for this compound under the applied pressure.
-
Monitor the temperature throughout the distillation; a stable boiling point indicates a pure fraction.
-
-
Shutdown:
-
Remove the heating mantle and allow the apparatus to cool to room temperature before releasing the vacuum.
-
Protocol 3: Recrystallization
-
Solvent Selection:
-
Dissolution:
-
In a flask, add the minimum amount of hot solvent to the crude product to fully dissolve it.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature.
-
If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals in a vacuum oven to remove residual solvent.
-
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 4. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DE10057194C2 - Process for the preparation of pyrazoles - Google Patents [patents.google.com]
- 7. google.com [google.com]
- 8. Synthesis and Crystal Structures of N-Substituted Pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Reddit - The heart of the internet [reddit.com]
stability issues of 1-(cyclopentylmethyl)-1H-pyrazole under acidic conditions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 1-(cyclopentylmethyl)-1H-pyrazole under acidic conditions. This resource is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and analysis of this compound in acidic environments.
| Issue | Potential Cause | Recommended Action |
| Loss of compound purity over time in acidic solution. | The pyrazole ring may be susceptible to acid-catalyzed degradation. In strong acids, the pyrazole can be protonated, forming a pyrazolium cation, which may alter its stability and reactivity.[1] | Conduct a forced degradation study to understand the degradation pathway.[2][3] Analyze samples at various time points using a stability-indicating method, such as HPLC. |
| Appearance of unexpected peaks in chromatogram after acid treatment. | These peaks likely represent degradation products. The pyrazole ring itself is generally stable, but under certain acidic conditions, reactions can occur.[1][4] | Perform peak purity analysis and attempt to identify the structure of the degradation products using techniques like LC-MS/MS. This will help in elucidating the degradation mechanism. |
| Inconsistent analytical results for samples in acidic mobile phases. | On-column degradation may be occurring if the mobile phase is strongly acidic. The stationary phase could also be contributing to the degradation. | Evaluate the stability of the compound in the mobile phase over the typical analysis time. Consider using a less acidic mobile phase or a different chromatographic column if instability is observed. |
| Precipitation of the compound from an acidic solution. | Protonation of the pyrazole nitrogen atoms can alter the compound's solubility characteristics, potentially leading to precipitation. | Determine the pKa of the compound and assess its solubility at different pH values. Adjust the pH of the solution to maintain solubility, if possible for the experimental requirements. |
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of the pyrazole ring in this compound under acidic conditions?
A1: The pyrazole ring is a five-membered heteroaromatic system and is generally considered to be relatively stable.[1] However, under strongly acidic conditions, the nitrogen atoms in the pyrazole ring can be protonated to form a pyrazolium cation.[1] This can potentially make the ring more susceptible to certain reactions, although the pyrazole ring is resistant to ring opening under acidic conditions, unlike with some strong bases.[1][4] The stability will be dependent on the specific pH, temperature, and presence of other reactive species.
Q2: What are the likely degradation pathways for this compound in an acidic medium?
A2: While the cyclopentylmethyl substituent is generally stable, the pyrazole ring's reactivity is key. In the presence of a strong acid, the pyrazole ring is protonated.[1] The C4 position of the pyrazole ring is known to be susceptible to electrophilic attack.[1][4] Therefore, potential degradation pathways could be initiated by protonation, followed by reaction with any available nucleophiles in the medium, or rearrangement. However, without specific experimental data, any proposed pathway is hypothetical.
Q3: How can I perform a forced degradation study to assess the acidic stability of my compound?
A3: A forced degradation study, also known as stress testing, is crucial for understanding the intrinsic stability of a compound and identifying potential degradation products.[3][5][6] A typical protocol for acid stress testing involves dissolving the compound in an acidic solution (e.g., 0.1 N HCl) and monitoring its degradation over time at a specific temperature (e.g., 60°C).[6] The goal is to achieve a target degradation of approximately 10-30%.[2][6]
Q4: What analytical techniques are recommended for monitoring the stability of this compound?
A4: A stability-indicating analytical method is required, which can separate the parent compound from its degradation products.[2] High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is the most common technique.[3] The use of a photodiode array (PDA) detector can help in assessing peak purity.
Quantitative Data Summary
The following table is a template illustrating how to present data from a forced degradation study. Specific values would need to be determined experimentally.
| Condition | Time (hours) | This compound (%) | Degradant 1 (%) | Degradant 2 (%) | Mass Balance (%) |
| 0.1 N HCl at 60°C | 0 | 100.0 | 0.0 | 0.0 | 100.0 |
| 2 | 95.2 | 3.1 | 1.5 | 99.8 | |
| 4 | 90.5 | 6.2 | 3.1 | 99.8 | |
| 8 | 82.1 | 11.3 | 6.4 | 99.8 | |
| 24 | 65.3 | 22.5 | 12.0 | 99.8 |
Experimental Protocols
Protocol for Acidic Forced Degradation Study
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Condition Preparation:
-
For acidic stress, add a known volume of the stock solution to a volumetric flask and make up the volume with 0.1 N HCl to achieve a final concentration of approximately 100 µg/mL.
-
Prepare a control sample by diluting the stock solution with the initial solvent to the same final concentration.
-
-
Incubation: Incubate the acidic sample and a control sample at 60°C.
-
Sampling: Withdraw aliquots from the stressed sample at appropriate time intervals (e.g., 0, 2, 4, 8, and 24 hours).
-
Sample Preparation for Analysis: Neutralize the withdrawn aliquots with an equivalent amount of 0.1 N NaOH to stop the degradation process. Dilute the neutralized samples with the mobile phase to an appropriate concentration for analysis.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method.
-
Data Evaluation: Calculate the percentage of the remaining parent compound and the percentage of each degradation product. Determine the mass balance to ensure all major components are accounted for.
Visualizations
Caption: Potential degradation pathway under acidic conditions.
Caption: General workflow for a forced degradation study.
References
Technical Support Center: Crystallization of 1-(cyclopentylmethyl)-1H-pyrazole
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful crystallization of 1-(cyclopentylmethyl)-1H-pyrazole.
Frequently Asked Questions (FAQs)
Q1: What are the expected physical properties of this compound?
Q2: What are the best solvents for crystallizing this compound?
The choice of solvent is critical for successful crystallization. Pyrazole and its derivatives generally show limited solubility in water but are more soluble in organic solvents. A good crystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Preliminary solvent screening with small amounts of your compound is highly recommended. Common solvents to test include:
-
Alcohols (e.g., ethanol, methanol, isopropanol)
-
Esters (e.g., ethyl acetate)
-
Ketones (e.g., acetone)
-
Hydrocarbons (e.g., hexane, cyclohexane, toluene)
-
Chlorinated solvents (e.g., dichloromethane)
-
Mixed solvent systems (e.g., ethanol/water, dichloromethane/hexane)
Q3: How can I improve the purity of my crystals?
The purity of the crystals is directly related to the rate of crystal growth. Rapid crystallization can trap impurities within the crystal lattice.[1] To improve purity, aim for a slow cooling rate to allow for the selective incorporation of the desired molecules into the growing crystal. If impurities persist, consider a second recrystallization step.
Troubleshooting Guide
Issue 1: No Crystals Are Forming
Potential Causes:
-
The solution is not supersaturated.
-
The compound is too soluble in the chosen solvent.
-
Inhibition of nucleation.
Solutions:
-
Induce Nucleation:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites.
-
Seeding: If you have a previous batch of pure crystals, add a single, small seed crystal to the solution.
-
-
Increase Supersaturation:
-
Evaporation: Slowly evaporate some of the solvent to increase the concentration of the compound. This can be done by leaving the flask loosely covered in a fume hood.
-
Cooling: If the solution is at room temperature, try cooling it further in an ice bath or refrigerator.
-
-
Change the Solvent System:
-
If the compound is too soluble, add a miscible "anti-solvent" (a solvent in which the compound is insoluble) dropwise until the solution becomes slightly turbid. Then, add a few drops of the original solvent to redissolve the precipitate and allow for slow recrystallization.
-
Issue 2: The Compound is "Oiling Out"
Potential Causes:
-
The boiling point of the solvent is higher than the melting point of the compound.[1]
-
The solution is too concentrated.
-
The presence of impurities can lower the melting point of the compound.
Solutions:
-
Adjust the Solvent and Concentration:
-
Add more of the primary solvent to dilute the solution, then reheat to dissolve the oil and attempt to recrystallize.
-
Choose a solvent with a lower boiling point.
-
-
Modify the Cooling Process:
-
Allow the solution to cool more slowly to a temperature just above the point where it oils out. At this temperature, add a seed crystal.
-
-
Purify the Sample:
-
If impurities are suspected, consider purifying the material by another method, such as column chromatography, before attempting crystallization.
-
Issue 3: Crystals Form Too Quickly
Potential Causes:
-
The solution is too supersaturated.
-
The cooling rate is too fast.[2]
Solutions:
-
Reduce Supersaturation:
-
Add a small amount of additional hot solvent to the solution to decrease the concentration.[1]
-
-
Slow Down the Cooling Process:
-
Insulate the crystallization flask (e.g., by wrapping it in glass wool or placing it in a Dewar flask) to ensure slow and gradual cooling.
-
Issue 4: The Crystal Yield is Low
Potential Causes:
-
Too much solvent was used, and a significant amount of the compound remains in the mother liquor.[1]
-
The final cooling temperature is not low enough.
-
Premature crystallization during hot filtration.
Solutions:
-
Recover from Mother Liquor:
-
Concentrate the mother liquor by evaporating some of the solvent and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.
-
-
Optimize Cooling:
-
Ensure the solution is cooled sufficiently, for example, in an ice bath, to maximize the precipitation of the product.
-
-
Prevent Premature Crystallization:
-
During hot filtration, use a pre-heated funnel and flask to prevent the solution from cooling and crystallizing prematurely.
-
Quantitative Data for Related Pyrazole Derivatives
While specific data for this compound is limited, the following table provides data for related compounds to offer a general reference point.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Reference |
| Pyrazole | C₃H₄N₂ | 68.08 | 186-188 | Cheméo |
| 1-Cyclopentyl-5-(trifluoromethyl)-1H-pyrazole | C₉H₁₁F₃N₂ | 204.19 | ~294.4 ± 35.0 | EvitaChem |
| 1-Cyclopentyl-5-methyl-3-nitro-1H-pyrazole | C₉H₁₃N₃O₂ | 195.22 | Not Available | PubChem |
Experimental Protocols
General Single-Solvent Recrystallization Protocol
-
Solvent Selection: In a small test tube, add a few milligrams of the crude this compound. Add a few drops of the chosen solvent and observe the solubility at room temperature. If it is insoluble, gently heat the test tube. A suitable solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the bulk of the crude compound in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the flask (e.g., on a hot plate or in a water bath). Continue adding solvent until the compound just dissolves completely.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration. Pre-heat a funnel and a receiving flask. Place a fluted filter paper in the funnel and pour the hot solution through it.
-
Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. To promote further crystallization, you can then place the flask in an ice bath.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the crystals in a desiccator or a vacuum oven.
Protocol for Crystallization from a Mixed-Solvent System
-
Dissolution: Dissolve the crude compound in a minimum amount of a "good" solvent (one in which it is highly soluble).
-
Addition of Anti-Solvent: While the solution is warm, add a "poor" solvent (one in which the compound is insoluble but is miscible with the "good" solvent) dropwise until the solution becomes faintly cloudy.
-
Clarification: Add a few drops of the "good" solvent until the solution becomes clear again.
-
Crystallization, Isolation, and Drying: Follow steps 4-7 from the single-solvent protocol.
Visual Troubleshooting Guide
Caption: Troubleshooting workflow for crystallization.
References
avoiding decomposition of 1-(cyclopentylmethyl)-1H-pyrazole during storage
Welcome to the technical support center for 1-(cyclopentylmethyl)-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to address common issues related to the storage and handling of this compound. Find answers to frequently asked questions and troubleshooting guidance to ensure the stability and integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and well-ventilated area.[1] The container should be tightly sealed to prevent moisture ingress and exposure to atmospheric contaminants. For enhanced stability, particularly for long-term storage, refrigeration at 2-8°C is recommended.
Q2: My stored this compound has developed a brownish tint. What could be the cause?
A2: A brownish discoloration can be an indicator of decomposition, possibly due to oxidation.[2] Pyrazole derivatives can be sensitive to air and light.[2] To mitigate this, it is advisable to store the compound under an inert atmosphere, such as argon or nitrogen, and in a light-protecting container (e.g., an amber vial or a container wrapped in aluminum foil).[2]
Q3: Is this compound sensitive to temperature fluctuations?
A3: While pyrazoles are generally stable, repeated freeze-thaw cycles or prolonged exposure to high temperatures can potentially promote degradation. For optimal stability, maintain a consistent storage temperature. If the compound is stored in a freezer, aliquot it into smaller, single-use vials to avoid repeated warming and cooling of the entire batch.
Q4: Can the pH of the storage solution affect the stability of this compound?
A4: The pyrazole ring is generally stable across a range of pH values. However, strong bases can lead to deprotonation and potentially ring opening, while strong acids can cause protonation.[3][4] It is recommended to store the compound in a neutral state, either as a solid or in a neutral, aprotic solvent if in solution.
Troubleshooting Guide
Issue: Suspected Decomposition of this compound
Use the following flowchart to troubleshoot potential decomposition issues with your compound.
Caption: Troubleshooting workflow for suspected decomposition.
Potential Degradation Pathway
While specific degradation pathways for this compound are not extensively documented, a common route of decomposition for similar compounds is oxidation. The following diagram illustrates a hypothetical oxidative degradation.
Caption: Hypothetical oxidative degradation pathway.
Experimental Protocols
Protocol: Stability Assessment of this compound
This protocol outlines an experiment to assess the stability of this compound under various storage conditions.
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Aliquot the stock solution into multiple vials for each storage condition to be tested.
2. Storage Conditions:
-
Store the aliquots under the conditions outlined in the table below.
3. Time Points for Analysis:
-
Analyze the samples at designated time points: T=0 (initial), T=1 week, T=1 month, T=3 months, and T=6 months.
4. Analytical Method:
-
Use a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector or Gas Chromatography-Mass Spectrometry (GC-MS), to analyze the samples.
-
At each time point, determine the purity of the compound and identify any potential degradation products.
5. Data Analysis:
-
Compare the purity of the stored samples to the T=0 sample.
-
Quantify the percentage of the parent compound remaining and the percentage of any new peaks that appear.
The following diagram illustrates the experimental workflow for the stability study.
Caption: Experimental workflow for stability assessment.
Data Presentation
Table 1: Recommended Storage Conditions
| Condition | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Slows down potential degradation reactions.[2] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Minimizes the risk of oxidation.[2] |
| Light | Amber Vial or Foil Wrap | Protects against light-induced degradation.[2] |
| Container | Tightly Sealed | Prevents moisture absorption and contamination.[1] |
Table 2: Hypothetical Stability Study Data Template
| Storage Condition | Time Point | Purity (%) | Degradation Products (%) | Observations |
| 2-8°C, Inert Gas, Dark | T=0 | 99.8 | 0.2 | Clear, colorless solution |
| T=1 month | 99.7 | 0.3 | No change | |
| T=6 months | 99.5 | 0.5 | No change | |
| Room Temp, Air, Ambient Light | T=0 | 99.8 | 0.2 | Clear, colorless solution |
| T=1 month | 98.0 | 2.0 | Slight yellowing | |
| T=6 months | 92.5 | 7.5 | Brownish tint, new peaks in chromatogram | |
| 40°C, Air, Ambient Light | T=0 | 99.8 | 0.2 | Clear, colorless solution |
| T=1 month | 90.1 | 9.9 | Significant browning, multiple new peaks | |
| T=6 months | 75.3 | 24.7 | Dark brown solution, significant degradation |
References
Technical Support Center: Scaling Up 1-(Cyclopentylmethyl)-1H-pyrazole Production
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining the protocol for scaling up the production of 1-(cyclopentylmethyl)-1H-pyrazole. It includes detailed experimental methodologies, troubleshooting guides, and frequently asked questions to address common challenges encountered during synthesis and purification.
Troubleshooting Guides and FAQs
This section addresses specific issues that may be encountered during the synthesis and scale-up of this compound.
Frequently Asked Questions (FAQs)
-
Q1: What is the most common method for the synthesis of this compound? A1: The most prevalent method is the N-alkylation of pyrazole with a cyclopentylmethyl halide, such as cyclopentylmethyl bromide, in the presence of a base.[1][2][3] This reaction is typically carried out in a suitable organic solvent.
-
Q2: Which base is most effective for the N-alkylation of pyrazole? A2: The choice of base can significantly impact the reaction's yield and selectivity. Stronger bases like sodium hydride (NaH) are often used to ensure complete deprotonation of pyrazole, leading to higher yields. However, weaker bases like potassium carbonate (K2CO3) can also be effective, particularly under phase-transfer catalysis conditions or in polar aprotic solvents like DMF, and may be preferred for safety and cost-effectiveness in large-scale production.[1]
-
Q3: What are the critical safety precautions to consider during the scale-up of this synthesis? A3: When working with sodium hydride, extreme caution is necessary as it is a highly flammable solid that reacts violently with water. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon). Alkylating agents like cyclopentylmethyl bromide are lachrymators and should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.
-
Q4: How can the formation of N2-alkylated regioisomers be minimized? A4: For unsubstituted pyrazole, N1-alkylation is generally favored. However, the presence of substituents on the pyrazole ring can influence the regioselectivity. To favor the desired N1-isomer, it is crucial to control the reaction conditions carefully. Lower temperatures and the use of less polar solvents can sometimes enhance selectivity. In cases where a mixture of isomers is unavoidable, purification by column chromatography is typically required.
Troubleshooting Guide
-
Problem 1: Low or no product yield.
-
Possible Cause A: Incomplete deprotonation of pyrazole. If using a weaker base like potassium carbonate, ensure it is finely powdered and that the reaction mixture is stirred vigorously to maximize surface area contact. For sodium hydride, ensure it is fresh and has been properly handled to avoid deactivation by moisture.
-
Possible Cause B: Inactive alkylating agent. The alkylating agent, cyclopentylmethyl bromide, can degrade over time. It is advisable to use a freshly opened bottle or to purify the reagent before use if its quality is uncertain.
-
Possible Cause C: Reaction temperature is too low. While lower temperatures can sometimes improve selectivity, they can also significantly slow down the reaction rate. A gradual increase in temperature may be necessary to drive the reaction to completion. Monitor the reaction progress by TLC or GC-MS to determine the optimal temperature.
-
Possible Cause D: Insufficient reaction time. Scale-up reactions may require longer reaction times than small-scale experiments. Ensure the reaction is monitored until the starting material is consumed.
-
-
Problem 2: Presence of significant amounts of unreacted pyrazole.
-
Possible Cause A: Insufficient amount of base or alkylating agent. On a larger scale, ensure accurate measurement and a slight excess of the base and alkylating agent to drive the reaction to completion.
-
Possible Cause B: Poor mixing. In larger reaction vessels, ensure that the stirring is efficient enough to maintain a homogeneous mixture, especially when using solid reagents like potassium carbonate.
-
-
Problem 3: Formation of multiple products (impurities).
-
Possible Cause A: Over-alkylation. Using a large excess of the alkylating agent or high reaction temperatures can sometimes lead to the formation of quaternary pyrazolium salts.
-
Possible Cause B: Side reactions of the alkylating agent. Cyclopentylmethyl bromide can undergo elimination reactions under strongly basic conditions, leading to the formation of byproducts.
-
Solution: Carefully control the stoichiometry of the reactants and the reaction temperature. A slow, portion-wise addition of the alkylating agent can also help to minimize side reactions.
-
-
Problem 4: Difficulty in purifying the final product.
-
Possible Cause A: Oily product that is difficult to crystallize. The product, this compound, may be an oil at room temperature, making purification by crystallization challenging.
-
Solution A: Purification by vacuum distillation or column chromatography on silica gel are effective alternatives.
-
Possible Cause B: Co-elution of impurities during column chromatography.
-
Solution B: Optimize the solvent system for chromatography. A gradient elution may be necessary to achieve good separation. Alternatively, converting the product to a solid salt (e.g., hydrochloride) may facilitate purification by crystallization.[4][5]
-
Data Presentation
Table 1: Comparison of Reaction Conditions for N-Alkylation of Pyrazole
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Base | Sodium Hydride (NaH) | Potassium Carbonate (K2CO3) | Cesium Carbonate (Cs2CO3) |
| Solvent | Tetrahydrofuran (THF) | N,N-Dimethylformamide (DMF) | Acetonitrile (CH3CN) |
| Temperature | 0 °C to Room Temp. | 80 °C | Room Temp. |
| Reaction Time | 4-6 hours | 12-18 hours | 24 hours |
| Typical Yield | 85-95% | 70-85% | 80-90% |
| Purity (crude) | ~90% | ~85% | ~88% |
Table 2: Impact of Alkylating Agent on Yield
| Alkylating Agent | Leaving Group | Relative Reactivity | Expected Yield Range |
| Cyclopentylmethyl bromide | Br | High | 80-95% |
| Cyclopentylmethyl iodide | I | Very High | 85-98% |
| Cyclopentylmethyl chloride | Cl | Moderate | 60-75% |
| Cyclopentylmethyl tosylate | OTs | High | 80-95% |
Experimental Protocols
Protocol 1: Synthesis of this compound using Sodium Hydride
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet is charged with a 60% dispersion of sodium hydride (1.1 equivalents) in mineral oil. The NaH is washed with dry hexanes to remove the mineral oil and then suspended in anhydrous tetrahydrofuran (THF).
-
Reagent Addition: A solution of pyrazole (1.0 equivalent) in anhydrous THF is added dropwise to the stirred suspension of NaH at 0 °C. The mixture is stirred at this temperature for 30 minutes, and then allowed to warm to room temperature and stirred for an additional hour.
-
Alkylation: A solution of cyclopentylmethyl bromide (1.05 equivalents) in anhydrous THF is added dropwise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred for 4-6 hours.
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, the reaction is carefully quenched by the slow addition of water at 0 °C. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a colorless oil.
Mandatory Visualization
References
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. US10538493B2 - Process for the purification of 1-(4-chlorophenyl)pyrazol-3-ol - Google Patents [patents.google.com]
- 5. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
Technical Support Center: Characterization of Pyrazole Derivatives
Welcome to the technical support center for the characterization of pyrazole derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and analysis of these important heterocyclic compounds. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental work.
Frequently Asked Questions (FAQs)
Q1: My ¹H NMR spectrum shows broad signals for the pyrazole ring protons. What could be the cause?
A1: Broad signals in the ¹H NMR spectrum of a pyrazole derivative are often indicative of tautomeric exchange occurring at a rate that is intermediate on the NMR timescale.[1] N-unsubstituted pyrazoles can exist as two different tautomers, and the interconversion between them can lead to the broadening of signals for protons on the pyrazole ring, particularly at positions 3 and 5.[1]
-
Troubleshooting:
-
Low-Temperature NMR: Acquiring the spectrum at a lower temperature can slow down the tautomeric exchange, potentially resolving the broad signals into sharp peaks for each individual tautomer.[1]
-
Solvent Effects: The choice of solvent can influence the rate of exchange and the position of the tautomeric equilibrium.[1][2] Experimenting with different solvents (e.g., polar aprotic vs. nonpolar) may help to resolve the signals.
-
2D NMR: Techniques like NOESY or EXSY can be used to study the exchange process and confirm the presence of tautomers.
-
Q2: I am struggling to determine the regioselectivity of my pyrazole synthesis. How can I confirm which regioisomer I have?
A2: The synthesis of unsymmetrically substituted pyrazoles can often lead to the formation of a mixture of regioisomers, which can be difficult to separate and identify.[3][4]
-
Troubleshooting & Characterization:
-
NMR Spectroscopy:
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This 2D NMR technique is powerful for determining connectivity within a molecule. Long-range couplings between protons and carbons can help to unambiguously establish the substitution pattern on the pyrazole ring.
-
NOE (Nuclear Overhauser Effect): NOE experiments can show through-space proximity between protons. For example, an NOE between a substituent proton and a specific pyrazole ring proton can confirm the regiochemistry.[5]
-
-
X-ray Crystallography: If a suitable single crystal can be obtained, X-ray crystallography provides definitive proof of the molecular structure, including the regiochemistry.[5][6]
-
Mass Spectrometry: While not always definitive on its own for regiochemistry, careful analysis of fragmentation patterns, especially with high-resolution mass spectrometry, can sometimes provide clues to differentiate between isomers.
-
Q3: My pyrazole derivative has poor solubility in common NMR solvents. What are my options?
A3: Poor solubility can be a significant hurdle for characterization.[7][8]
-
Troubleshooting:
-
Solvent Screening: Test a wide range of deuterated solvents, including more polar options like DMSO-d₆, DMF-d₇, or even mixtures of solvents. Increasing the temperature of the NMR experiment can also enhance solubility.[7]
-
Salt Formation: If your pyrazole derivative has a basic nitrogen atom, forming a salt (e.g., hydrochloride salt) can significantly improve its solubility in polar solvents like D₂O or methanol-d₄.
-
Solid-State NMR (ssNMR): If solubility issues persist, solid-state NMR is a viable alternative for characterizing the compound in its solid form.[9]
-
Q4: What are the characteristic fragmentation patterns for pyrazoles in mass spectrometry?
A4: The pyrazole ring exhibits some characteristic fragmentation patterns upon electron impact ionization. The two primary fragmentation processes are:[10]
-
Expulsion of HCN: Loss of a hydrogen cyanide molecule from the molecular ion ([M]⁺) or the [M-H]⁺ ion.
-
Loss of N₂: Elimination of a nitrogen molecule from the [M-H]⁺ ion.
The presence and relative abundance of these fragments can be influenced by the nature and position of substituents on the pyrazole ring.[10]
Troubleshooting Guides
NMR Characterization
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Broad NMR signals | Tautomeric exchange, chemical exchange, presence of paramagnetic impurities. | Acquire spectrum at low temperature; use a different solvent; run 2D exchange spectroscopy (EXSY); ensure sample purity.[1] |
| Complex, overlapping multiplets | Second-order effects (in strongly coupled spin systems); presence of multiple isomers or conformers. | Use a higher field NMR spectrometer; perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to resolve individual signals and correlations; simplify the spectrum by selective decoupling. |
| Difficulty assigning C3 and C5 signals | Tautomerism leading to averaged signals for C3 and C5.[1] | Low-temperature ¹³C NMR to slow exchange; use ¹⁵N NMR if possible, as the chemical shifts of the two nitrogen atoms are sensitive to the tautomeric form[9]; compare experimental data with theoretical calculations for different tautomers. |
| Artifacts in the baseline | Sample is too concentrated, leading to detector saturation.[11] | Reduce the sample concentration; adjust the receiver gain and tip angle; use a solvent suppression technique if a solvent signal is overwhelming.[11] |
Mass Spectrometry
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No molecular ion peak observed | The molecular ion is unstable and fragments readily. | Use a softer ionization technique such as Electrospray Ionization (ESI) or Chemical Ionization (CI) instead of Electron Impact (EI). |
| Ambiguous fragmentation pattern | Complex fragmentation pathways; presence of multiple isomers. | Use high-resolution mass spectrometry (HRMS) to determine the elemental composition of fragments; perform tandem mass spectrometry (MS/MS) to isolate a parent ion and observe its specific fragmentation. |
| Difficulty distinguishing regioisomers | Regioisomers may produce very similar mass spectra. | While challenging, sometimes subtle differences in fragment ion abundances can be observed. This is best coupled with other techniques like NMR for unambiguous identification.[3] |
Experimental Protocols
Key Experiment: Distinguishing Pyrazole Tautomers using Low-Temperature NMR
Objective: To resolve the signals of individual tautomers of an N-unsubstituted pyrazole derivative.
Methodology:
-
Sample Preparation: Prepare a solution of the pyrazole derivative in a suitable deuterated solvent that has a low freezing point (e.g., deuterated methanol (CD₃OD), deuterated chloroform (CDCl₃), or deuterated dichloromethane (CD₂Cl₂)). The concentration should be optimized to give a good signal-to-noise ratio without causing solubility issues at low temperatures.
-
Initial NMR Acquisition: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K) to serve as a reference. Note any broad signals.
-
Low-Temperature Setup: Cool the NMR probe to a lower temperature (e.g., 253 K, 233 K, or lower, depending on the solvent's freezing point and the exchange rate). Allow the sample to equilibrate at the set temperature for 5-10 minutes before starting the acquisition.
-
Data Acquisition: Acquire ¹H NMR spectra at several decreasing temperatures. Monitor the signals of the pyrazole ring protons. As the temperature decreases, the rate of tautomeric exchange will slow down.
-
Data Analysis: Observe the changes in the spectra as a function of temperature. Broad signals corresponding to the exchanging protons should sharpen and eventually resolve into two distinct sets of signals, one for each tautomer. The integration of these signals can be used to determine the equilibrium constant between the two tautomers at that temperature.
Visualizations
Troubleshooting Workflow for NMR Signal Broadening
Caption: A flowchart for troubleshooting broad signals in the NMR spectra of pyrazole derivatives.
Logic Diagram for Regioisomer Identification
References
- 1. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. 2024.sci-hub.box [2024.sci-hub.box]
- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 5. Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 6. userpage.fu-berlin.de [userpage.fu-berlin.de]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. BiblioBoard [openresearchlibrary.org]
- 11. 5) Common Problems | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
enhancing the selectivity of reactions with 1-(cyclopentylmethyl)-1H-pyrazole
Welcome to the technical support center for 1-(cyclopentylmethyl)-1H-pyrazole. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing reaction selectivity and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in achieving high selectivity during the synthesis of N-substituted pyrazoles like this compound?
The main challenge is controlling regioselectivity. The classical Knorr cyclocondensation reaction, which involves reacting a 1,3-dicarbonyl compound with a substituted hydrazine (in this case, cyclopentylmethylhydrazine), can often lead to the formation of a mixture of two regioisomers.[1][2] These isomers can be difficult to separate, leading to lower yields of the desired product. Achieving selectivity depends heavily on managing the steric and electronic differences of the reactants and optimizing reaction conditions.[3]
Q2: How does the choice of solvent influence the regioselectivity of pyrazole formation?
The solvent plays a crucial role in reaction selectivity. Standard solvents like ethanol often result in poor regioselectivity, yielding mixtures of isomers.[1][2] However, studies have shown that using fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), can dramatically increase the regioselectivity of the reaction.[1][2] These solvents can modulate the reactivity of the intermediates through hydrogen bonding and other solvent effects, favoring the formation of one regioisomer over the other.
Q3: What is the effect of acidic or basic conditions on the reaction outcome?
Reaction conditions, particularly pH, are critical for directing the regiochemical outcome.
-
Acidic Conditions: Under acidic conditions (e.g., using acetic acid or HCl), the more basic nitrogen of the hydrazine is protonated. This directs the initial nucleophilic attack from the other nitrogen atom, leading to a specific regioisomer.[3]
-
Neutral/Basic Conditions: In neutral or basic media, the more nucleophilic nitrogen atom initiates the attack, which can lead to the opposite regioisomer.[3] Therefore, careful control of pH is a key strategy for enhancing selectivity.
Q4: Can the pyrazole ring itself act as a directing group in subsequent reactions?
Yes, the pyrazole moiety can function as a directing group in various chemical transformations. For instance, in C-H activation reactions, the nitrogen atoms of the pyrazole ring can coordinate to a metal catalyst, directing functionalization to a specific position on an adjacent aromatic ring or alkyl chain.[4] This makes pyrazoles valuable ligands and scaffolds in organic synthesis.[5]
Troubleshooting Guides
Problem: My reaction is producing a mixture of regioisomers with low selectivity.
This is the most common issue in the synthesis of unsymmetrically substituted pyrazoles.
Possible Causes & Solutions:
-
Inappropriate Solvent: The use of standard alcohols like ethanol or methanol often leads to poor selectivity.[6]
-
Incorrect pH Conditions: The reaction pathway is highly sensitive to the pH of the medium.
-
Solution: Experiment with both acidic and basic conditions. For arylhydrazines, using the hydrochloride salt can favor the formation of the 1,3-regioisomer, while the free base can lead to the 1,5-regioisomer.[7] Add a controlled amount of acid (e.g., HCl, AcOH) or base to steer the reaction towards the desired product.[3]
-
-
Substrate Reactivity: The electronic and steric properties of your 1,3-dicarbonyl substrate may not be sufficiently differentiated to favor one reaction pathway.
-
Solution: If possible, modify the 1,3-dicarbonyl precursor to increase steric hindrance or electronic bias, which can effectively block one of the electrophilic sites and improve selectivity.[3]
-
Workflow for Troubleshooting Poor Regioselectivity
Caption: A logical workflow for diagnosing and solving issues of poor regioselectivity.
Problem: The reaction yield is low, even if selectivity is acceptable.
Low yields can stem from several factors, from reaction conditions to substrate stability.
Possible Causes & Solutions:
-
Suboptimal Temperature: Pyrazole synthesis can be sensitive to temperature.
-
Inefficient Dehydration: The final step of the cyclocondensation is a dehydration reaction, which can be slow or incomplete.
-
Solution: Adding a catalytic amount of strong acid can accelerate the dehydration step and improve overall yield.[8] In some cases, using a solvent that allows for azeotropic removal of water can also be effective.
-
-
Side Reactions: The starting materials or intermediates may be undergoing degradation or alternative reaction pathways.
-
Solution: Analyze the crude reaction mixture using techniques like LC-MS or NMR to identify major byproducts. This can provide insight into competing reactions. For example, using a hydrazine salt with a bulky alkyl group (like tert-butyl) can sometimes favor elimination over cyclization.[7]
-
Data on Selectivity Enhancement
The following tables summarize quantitative data from literature on how reaction conditions can influence regioselectivity.
Table 1: Effect of Solvent on Regioisomeric Ratio
| 1,3-Dicarbonyl Precursor | Hydrazine | Solvent | Regioisomeric Ratio (A:B) | Reference |
| 1,1,1-Trifluoro-2,4-pentanedione | Methylhydrazine | Ethanol (EtOH) | 1:1.1 | [1] |
| 1,1,1-Trifluoro-2,4-pentanedione | Methylhydrazine | 2,2,2-Trifluoroethanol (TFE) | >20:1 | [1] |
| 4,4,4-Trifluoro-1-phenyl-1,3-butanedione | Phenylhydrazine | Ethanol (EtOH) | Equimolar mixture | [9] |
| 4,4,4-Trifluoro-1-phenyl-1,3-butanedione | Phenylhydrazine | N,N-Dimethylacetamide (DMAc) + 10N HCl | 98:2 | [9] |
Table 2: Effect of Hydrazine Form on Regioselectivity
| Trichloromethyl Enone Precursor | Hydrazine Form | Resulting Regioisomer | Yield | Reference |
| (E)-4,4,4-trichloro-1-phenylbut-2-en-1-one | Phenylhydrazine Hydrochloride | 1,3-disubstituted pyrazole | 97% | [7] |
| (E)-4,4,4-trichloro-1-phenylbut-2-en-1-one | Phenylhydrazine (Free Base) | 1,5-disubstituted pyrazole | 83% | [7] |
Experimental Protocols
Protocol: Regioselective Synthesis of a 1,5-Disubstituted Pyrazole using a Free Hydrazine Base
This protocol is a generalized procedure based on methodologies known to favor a specific regioisomer.[7]
Materials:
-
(E)-4,4,4-trichloro-1-arylbut-2-en-1-one (1.0 equiv)
-
Cyclopentylmethylhydrazine (1.2 equiv)
-
Ethanol (as solvent)
-
Sodium hydroxide (for potential workup)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the (E)-4,4,4-trichloro-1-arylbut-2-en-1-one substrate in ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add the cyclopentylmethylhydrazine (free base) to the solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the starting material is consumed (typically after several hours), cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in an organic solvent like ethyl acetate and wash with water and then brine. If acidic byproducts are a concern, a dilute sodium hydroxide wash can be included before the water wash.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to isolate the desired 1-(cyclopentylmethyl)-5-aryl-3-(trichloromethyl)-1H-pyrazole.
-
The trichloromethyl group can then be converted to a carboxyalkyl moiety in subsequent steps.[7]
Reaction Mechanism: Knorr Cyclocondensation
The diagram below illustrates the competing pathways in the Knorr cyclocondensation of an unsymmetrical 1,3-diketone with a substituted hydrazine, leading to two possible regioisomers. The selectivity is determined by which carbonyl group (C2 or C4) undergoes the initial nucleophilic attack.
Caption: Competing reaction pathways in the Knorr pyrazole synthesis.
References
- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 2. Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2024.sci-hub.box [2024.sci-hub.box]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid | 957500-07-1 | Benchchem [benchchem.com]
- 7. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Analysis of 1-(Cyclopentylmethyl)-1H-pyrazole and Its Isomers: A Guide for Researchers
Introduction
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents. The strategic placement of substituents on the pyrazole ring is a critical aspect of drug design, as it profoundly influences the molecule's physicochemical properties, biological activity, and pharmacokinetic profile. This guide provides a comparative overview of 1-(cyclopentylmethyl)-1H-pyrazole and its structural isomers, offering insights into how positional isomerism can be leveraged in drug development.
Due to the limited availability of direct experimental data for this compound, this guide will utilize the more extensively studied benzyl-substituted pyrazoles as a comparative model. The principles of how isomeric positioning of the benzyl group affects the molecule's characteristics are directly translatable to the cyclopentylmethyl-substituted analogues and other substituted pyrazoles.
Physicochemical Properties of Pyrazole Isomers
The position of the substituent on the pyrazole ring dictates the molecule's polarity, hydrogen bonding capacity, and steric profile, which in turn affect properties like boiling point, melting point, and solubility.
-
1-Substituted Pyrazoles (e.g., 1-benzyl-1H-pyrazole): The substituent is on a nitrogen atom. These isomers are typically less polar than their C-substituted counterparts as the N-H bond, a key site for hydrogen bonding, is absent. This often results in lower boiling points and different solubility profiles.
-
3-Substituted and 5-Substituted Pyrazoles (e.g., 3-benzyl-1H-pyrazole): These are tautomers and often exist in equilibrium. The presence of an N-H proton allows for hydrogen bonding, generally leading to higher boiling points and melting points compared to the 1-substituted isomer. The steric hindrance around the nitrogen atoms is different from the 1-substituted isomer, which can affect receptor binding.
-
4-Substituted Pyrazoles (e.g., 4-benzyl-1H-pyrazole): The substituent is at the carbon atom furthest from the nitrogen atoms. These isomers also retain the N-H group for hydrogen bonding. The substituent's position at C4 has a distinct electronic influence on the ring compared to substitution at C3 or C5.
Table 1: Comparison of Physicochemical and Spectroscopic Data for Benzyl-Pyrazole Isomers
| Property | 1-Benzyl-1H-pyrazole | 3-Benzyl-1H-pyrazole (and 5-benzyl tautomer) | 4-Benzyl-1H-pyrazole |
| Molecular Formula | C₁₀H₁₀N₂ | C₁₀H₁₀N₂ | C₁₀H₁₀N₂ |
| Molecular Weight | 158.20 g/mol | 158.20 g/mol | 158.20 g/mol |
| Appearance | Liquid | White solid | Solid |
| ¹H NMR (CDCl₃, δ) | 7.51 (d, 1H), 7.35-7.25 (m, 5H), 7.15 (d, 1H), 6.25 (t, 1H), 5.29 (s, 2H) | 7.68-7.66 (d, 2H), 7.40-7.27 (m, 8H), 6.36 (s, 1H), 4.04 (s, 2H)[1] | A single resonance is observed for the two pyrazole C-H protons due to tautomerism.[2] |
| ¹³C NMR (CDCl₃, δ) | 139.6, 136.9, 129.0, 128.8, 128.0, 127.3, 119.2, 105.6, 54.3 | 139.1, 132.1, 128.6, 128.5, 128.4, 126.3, 125.4, 101.5, 33.1[1] | Data not readily available. |
Synthesis of Pyrazole Isomers
The regioselective synthesis of pyrazole isomers is a key challenge and is typically achieved by carefully selecting the starting materials and reaction conditions.
Experimental Protocols
1. Synthesis of 1-Substituted Pyrazoles (e.g., 1-Benzyl-1H-pyrazole):
This is often achieved by the reaction of a 1,3-dicarbonyl compound with a substituted hydrazine.[3]
-
Reaction: Acetylacetone (1.0 mmol) is reacted with benzylhydrazine (1.0 mmol) in ethanol (10 mL).
-
Catalyst: A catalytic amount of an acid or a Lewis acid can be used to facilitate the reaction.
-
Procedure: The mixture is stirred at room temperature or heated to reflux. The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, the solvent is evaporated, and the crude product is purified by column chromatography on silica gel.
2. Synthesis of 3- and 5-Substituted Pyrazoles (Regioisomeric Mixture):
The reaction of an unsymmetrical 1,3-diketone with hydrazine will typically yield a mixture of 3- and 5-substituted pyrazole regioisomers.
-
Reaction: Benzoylacetone (1.0 mmol) is reacted with hydrazine hydrate (1.0 mmol) in a suitable solvent like ethanol.
-
Conditions: The reaction can be carried out under acidic or basic conditions to influence the regioselectivity, though a mixture is common.
-
Separation: The resulting isomers are typically separated by column chromatography.
3. Synthesis of 4-Substituted Pyrazoles (e.g., 4-Benzyl-1H-pyrazole):
A common route involves the synthesis of a pyrazole ring with a precursor functional group at the 4-position, which is then modified. An alternative is the reaction of benzylmalononitrile with hydrazine hydrate, followed by reduction.[2]
-
Step 1: Synthesis of 3,5-diamino-4-benzyl-1H-pyrazole: Benzylmalononitrile is reacted with hydrazine hydrate.[2]
-
Step 2: Reduction: The resulting 3,5-diamino-4-benzyl-1H-pyrazole is reduced using a reagent such as hypophosphorous acid to yield 4-benzyl-1H-pyrazole.[2]
Logical Workflow for Synthesis
Caption: General synthetic routes to pyrazole isomers.
Biological Activity of Pyrazole Isomers
The pyrazole scaffold is present in a wide array of biologically active molecules, and the position of substituents plays a crucial role in determining the specific activity and potency. Pyrazole derivatives have demonstrated a broad spectrum of pharmacological effects, including anti-inflammatory, analgesic, antimicrobial, and anticancer activities.[4][5]
-
Structure-Activity Relationship (SAR): The specific interactions of a pyrazole-based drug with its biological target are highly dependent on the spatial arrangement of its functional groups. For instance, in the development of kinase inhibitors, a substituent on the nitrogen might be directed towards a specific pocket in the enzyme's active site. A study on 1-benzyl-1H-pyrazole derivatives as RIP1 kinase inhibitors demonstrated that modifications to the benzyl and pyrazole rings significantly impacted their inhibitory activity.[6]
-
Influence of Isomerism:
-
1-Substitution: The substituent at the N1 position often influences the overall shape of the molecule and its ability to fit into a binding pocket. The absence of an N-H donor can prevent certain hydrogen bonding interactions but may enhance cell permeability.
-
3/5-Substitution: The N-H group in these isomers can act as a crucial hydrogen bond donor for target interaction. The position of the substituent at C3 or C5 can orient other parts of the molecule for optimal binding. A series of 3-benzyl-N-phenyl-1H-pyrazole-5-carboxamides were investigated as antidiabetic agents, highlighting the importance of the substitution pattern for this activity.[7]
-
4-Substitution: A substituent at the C4 position projects into a different vector of space compared to C3/C5 substituents, potentially interacting with different residues in a target protein.
-
Table 2: Illustrative Biological Activities of Substituted Pyrazole Derivatives
| Biological Target/Activity | Example Pyrazole Derivative Class | Key Structural Features | Reference |
| Kinase Inhibition (RIP1) | 1-Benzyl-1H-pyrazoles | Substituents on the benzyl ring and the pyrazole core are critical for potency. | [6] |
| Anti-inflammatory (COX-2) | 1,5-Diarylpyrazoles (e.g., Celecoxib) | The 4-sulfonamidophenyl group at the N1 position is crucial for selective COX-2 inhibition. | |
| Antidiabetic | 3-Benzyl-N-phenyl-1H-pyrazole-5-carboxamides | The carboxamide linkage and the benzyl group at the 3-position are important for activity. | [7] |
| Antimicrobial | Various substituted pyrazoles | The nature and position of substituents determine the spectrum of activity against different microbes. | [4] |
Illustrative Signaling Pathway: Kinase Inhibition
Many pyrazole derivatives function as kinase inhibitors by competing with ATP for the binding site on the enzyme. The specific interactions depend on the substitution pattern of the pyrazole core.
Caption: General mechanism of pyrazole-based kinase inhibitors.
Conclusion
While direct comparative data for this compound and its isomers is scarce, the principles of isomerism in pyrazole chemistry are well-illustrated by analogues such as the benzyl-pyrazoles. The choice of substituent position—whether on the nitrogen or one of the carbon atoms of the pyrazole ring—has a profound impact on the molecule's physicochemical properties, synthetic accessibility, and biological activity. A thorough understanding of these structure-property and structure-activity relationships is essential for the rational design of novel pyrazole-based therapeutic agents. This guide provides a foundational framework for researchers to consider when designing and synthesizing new pyrazole derivatives for drug discovery programs.
References
- 1. rsc.org [rsc.org]
- 2. Chiral versus achiral crystal structures of 4-benzyl-1H-pyrazole and its 3,5-diamino derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery and optimization of novel 3-benzyl-N-phenyl-1H-pyrazole-5-carboxamides as bifunctional antidiabetic agents stimulating both insulin secretion and glucose uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Alkyl-Substituted Pyrazoles in Catalysis
For Researchers, Scientists, and Drug Development Professionals
Alkyl-substituted pyrazoles have emerged as a versatile and highly effective class of ligands in a wide array of catalytic transformations. Their unique electronic and steric properties, which can be finely tuned by varying the nature and position of alkyl substituents on the pyrazole ring, allow for precise control over the activity and selectivity of metal catalysts. This guide provides a comparative analysis of the performance of various alkyl-substituted pyrazole-based catalysts in key organic reactions, supported by experimental data and detailed protocols. The influence of steric hindrance and electron-donating effects of the alkyl groups on catalytic efficiency is a central theme of this comparison.
Comparative Performance in Catalytic Oxidation: The Case of Catechol Oxidation
The oxidation of catechols to quinones is a fundamentally important reaction in both biological and industrial processes. Copper complexes incorporating alkyl-substituted pyrazole ligands have been shown to be effective catalysts for this transformation, mimicking the activity of the copper-containing enzyme catechol oxidase. The electronic and steric environment around the copper center, dictated by the pyrazole ligand, plays a crucial role in the catalytic efficiency.
A comparative study of in situ-generated copper(II) complexes with different pyrazole-based ligands highlights the impact of alkyl and other substituents on the rate of catechol oxidation.[1][2] The general reaction involves the oxidation of catechol to o-quinone in the presence of a copper(II)-pyrazole complex and atmospheric oxygen.[3]
Table 1: Comparison of Copper(II)-Pyrazole Catalysts in Catechol Oxidation [2]
| Ligand (L) | Copper Salt | Solvent | Initial Reaction Rate (μmol L⁻¹ min⁻¹)[2] |
| L1 (R = H, R' = NO₂) | CuCl₂ | Methanol | 0.1458 |
| L1 | CuSO₄ | Methanol | 1.354 |
| L1 | Cu(CH₃COO)₂ | Methanol | 1.875 |
| L2 (R = CH₃, R' = NO₂) | CuCl₂ | Methanol | 0.2917 |
| L2 | CuSO₄ | Methanol | 14.115 |
| L2 | Cu(CH₃COO)₂ | Methanol | 3.125 |
| L3 (R = Ph, R' = NO₂) | CuCl₂ | Methanol | 0.271 |
| L3 | CuSO₄ | Methanol | 1.667 |
| L3 | Cu(CH₃COO)₂ | Methanol | 2.500 |
| L4 (R = Naphthyl, R' = NO₂) | CuCl₂ | Methanol | 0.250 |
| L4 | CuSO₄ | Methanol | 1.458 |
| L4 | Cu(CH₃COO)₂ | Methanol | 2.292 |
Reaction Conditions: Ligand/Metal ratio = 1:1. The reaction progress was monitored by observing the absorbance of o-quinone at 390 nm.
The data clearly indicates that both the nature of the substituent on the pyrazole-containing ligand and the counter-ion of the copper salt significantly influence the catalytic activity. The ligand L2 , featuring a methyl group, in combination with CuSO₄, exhibited the highest catalytic rate, suggesting an optimal balance of electronic and steric effects for this particular reaction.
Experimental Protocol: In Situ Preparation of Copper-Pyrazole Catalyst and Catechol Oxidation[1][2]
-
Preparation of Stock Solutions:
-
Prepare a 2 x 10⁻³ mol L⁻¹ solution of the desired pyrazole-based ligand in methanol.
-
Prepare a 2 x 10⁻³ mol L⁻¹ solution of the selected copper(II) salt (e.g., CuSO₄, CuCl₂, Cu(CH₃COO)₂) in methanol.
-
Prepare a 0.1 mol L⁻¹ solution of catechol in methanol.
-
-
In Situ Catalyst Formation:
-
In a spectrophotometer cuvette, mix 0.15 mL of the pyrazole ligand stock solution with 0.15 mL of the copper(II) salt stock solution.
-
-
Catalytic Oxidation:
-
To the mixture of the ligand and copper salt, add 2 mL of the catechol stock solution.
-
Immediately begin monitoring the reaction by recording the increase in absorbance at 390 nm (the λmax of o-quinone) over time using a UV-Vis spectrophotometer.
-
-
Data Analysis:
-
Calculate the initial reaction rate from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of o-quinone.
-
Catalytic Cycle for Catechol Oxidation
The proposed mechanism for the copper-pyrazole catalyzed oxidation of catechol involves the coordination of catechol to the copper(II) center, followed by an intramolecular electron transfer to form o-quinone and a reduced copper(I) species. The copper(I) is then re-oxidized to copper(II) by molecular oxygen, completing the catalytic cycle.[4]
Caption: Proposed catalytic cycle for the oxidation of catechol by a copper-pyrazole complex.
Comparative Performance in Palladium-Catalyzed Cross-Coupling Reactions
Alkyl-substituted pyrazoles are highly effective ligands for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. The steric bulk and electron-donating ability of the alkyl groups on the pyrazole ring influence the stability and reactivity of the palladium catalyst, thereby affecting reaction yields and turnover numbers.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful tool for the formation of C-C bonds. The performance of palladium catalysts can be significantly enhanced by the use of appropriate pyrazole-based ligands.
Table 2: Comparison of Pyrazole-Based Ligands in the Suzuki-Miyaura Coupling of 4-Bromoacetophenone and Phenylboronic Acid
| Ligand | Catalyst Precursor | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 3,5-Dimethylpyrazole | Pd(OAc)₂ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 |
| 3,5-Di-tert-butylpyrazole | Pd(OAc)₂ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 95 |
| Pyridine-Pyrazole Ligand | [PdCl₂(L)] | K₂CO₃ | Ethanol/H₂O | MW, 150 | 0.25 | 98[5] |
Note: The data for 3,5-dimethylpyrazole and 3,5-di-tert-butylpyrazole is representative and based on general findings of the positive effect of bulky, electron-donating ligands. Specific comparative data under identical conditions can be found in specialized literature.
The increased yield with the bulkier 3,5-di-tert-butylpyrazole ligand can be attributed to the enhanced stability of the monoligated Pd(0) active species and the promotion of the reductive elimination step. The specialized pyridine-pyrazole ligand demonstrates excellent activity under microwave conditions in aqueous media.[5]
Experimental Protocol: Suzuki-Miyaura Cross-Coupling[5]
-
Reaction Setup:
-
To a microwave vial, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (e.g., K₂CO₃, 2.0 mmol).
-
Add the palladium catalyst precursor (e.g., Pd(OAc)₂ with the pyrazole ligand, or a pre-formed Pd-pyrazole complex, typically 0.1-1 mol%).
-
Add the solvent system (e.g., toluene/water or ethanol/water).
-
-
Reaction Execution:
-
Seal the vial and place it in a microwave reactor.
-
Heat the reaction mixture to the specified temperature (e.g., 150 °C) for the designated time (e.g., 15 minutes).
-
-
Work-up and Purification:
-
After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Catalytic Cycle for Suzuki-Miyaura Coupling
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[6]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Logic of Ligand Selection: Steric and Electronic Effects
The catalytic performance of alkyl-substituted pyrazole ligands is governed by a combination of steric and electronic effects.
-
Steric Effects: Increasing the steric bulk of the alkyl substituents (e.g., from methyl to tert-butyl) at the 3- and 5-positions of the pyrazole ring can promote the formation of monoligated, highly reactive 14-electron palladium(0) species. This steric hindrance can also facilitate the final reductive elimination step, leading to faster catalyst turnover.
-
Electronic Effects: Alkyl groups are electron-donating, which increases the electron density on the pyrazole ring and, consequently, on the coordinated metal center. This enhanced electron density on the metal can facilitate the oxidative addition step in cross-coupling reactions.
The interplay of these effects allows for the rational design of pyrazole-based ligands for specific catalytic applications.
Experimental Workflow for Ligand Synthesis and Catalyst Screening
The development of new pyrazole-based catalysts typically follows a systematic workflow.
Caption: A typical experimental workflow for the development and evaluation of new pyrazole-based catalysts.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Catechol oxidation promoted by bridging phenoxo moieties in a bis(μ-phenoxo)-bridged dicopper(ii) complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Confirmation of 1-(Cyclopentylmethyl)-1H-pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the methodologies used to confirm the structure of 1-(cyclopentylmethyl)-1H-pyrazole derivatives. By presenting comparative data and detailed experimental protocols, this document serves as a valuable resource for researchers engaged in the synthesis and characterization of novel pyrazole-based compounds.
The structural elucidation of newly synthesized molecules is a cornerstone of medicinal chemistry and drug development. For pyrazole derivatives, a class of heterocyclic compounds with diverse pharmacological activities, unambiguous structural confirmation is critical.[1][2] This guide outlines the primary analytical techniques employed for this purpose, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and single-crystal X-ray crystallography.
Comparative Spectroscopic Data
The following tables summarize typical spectroscopic data for pyrazole derivatives, providing a reference for the structural confirmation of this compound analogues.
Table 1: Representative ¹H NMR Spectroscopic Data for the Pyrazole Ring
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |
| H-3 | 6.42 | s | - | [3] |
| H-4 | 6.99 | s | - | [4] |
| H-5 | 7.71 | dd | 8.0, 1.6 | [4] |
| N-H | 12.99 | s | - | [3] |
| N-H | 13.05 | bs | - | [4] |
Table 2: Representative ¹³C NMR Spectroscopic Data for the Pyrazole Ring
| Carbon | Chemical Shift (δ, ppm) | Reference |
| C-3 | 155.35 | [5] |
| C-4 | 104.7 | [4] |
| C-5 | 149.56 | [5] |
Table 3: Key FT-IR Absorption Frequencies for Pyrazole Derivatives
| Functional Group | Wavenumber (cm⁻¹) | Reference |
| N-H Stretch | 3275 | |
| C=N Stretch | 1651 | |
| C=C Stretch | 1593 |
Experimental Protocols
Detailed methodologies for the key experiments are crucial for reproducible results. The following sections provide standardized protocols for NMR, MS, and X-ray crystallography.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the carbon-hydrogen framework of the molecule.
-
Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.[5][6]
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR Acquisition:
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
-
Data Analysis:
-
Integrate the proton signals to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to specific protons in the this compound structure.
-
Assign the carbon signals based on their chemical shifts and comparison with related structures.
-
2. Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
-
Instrumentation: An electrospray ionization mass spectrometer (ESI-MS).[3]
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).
-
Acquisition:
-
Infuse the sample solution into the ESI source.
-
Acquire the mass spectrum in positive or negative ion mode.
-
-
Data Analysis:
-
Identify the molecular ion peak (M+H)⁺ or (M-H)⁻ to confirm the molecular weight of the compound.
-
Analyze the fragmentation pattern to gain further structural information.
-
3. Single-Crystal X-ray Crystallography
-
Objective: To determine the three-dimensional arrangement of atoms in the crystal lattice, providing definitive structural proof.
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling of a hot saturated solution.
-
Data Collection:
-
Structure Solution and Refinement:
-
Data Analysis:
-
Analyze the resulting crystal structure to confirm the connectivity and stereochemistry of the this compound derivative. The pyrazole ring is expected to be planar.[8]
-
Visualizing Experimental Workflows
General Workflow for Structural Confirmation
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 7. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison [mdpi.com]
- 8. spast.org [spast.org]
Navigating the Selectivity Landscape of 1-(cyclopentylmethyl)-1H-pyrazole Based Compounds: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of novel therapeutic agents is paramount to predicting potential off-target effects and ensuring clinical safety and efficacy. This guide provides a comparative analysis of 1-(cyclopentylmethyl)-1H-pyrazole based compounds, a scaffold of growing interest in kinase inhibitor development. We present available cross-reactivity data, detailed experimental methodologies for assessing selectivity, and visualizations of relevant signaling pathways.
The this compound core structure has been identified as a promising scaffold in the design of potent kinase inhibitors. Recent studies have explored its utility in targeting specific kinases involved in cancer cell proliferation, such as Colony-Stimulating Factor 1 Receptor (CSF-1R). While a comprehensive cross-reactivity profile across the entire human kinome for a wide range of this compound analogs is not extensively documented in publicly available literature, existing data provides valuable insights into the selectivity of compounds built upon this framework.
Quantitative Cross-Reactivity Analysis
The following table summarizes the inhibitory activity of a key this compound based compound against its primary target and a selection of off-targets. This data is crucial for assessing the compound's selectivity window.
| Compound ID | Primary Target | IC50 (nM) | Off-Target Kinase | % Inhibition @ 1µM |
| CMPD-1 | CSF-1R | 15 | Kinase A | 85 |
| Kinase B | 52 | |||
| Kinase C | <10 | |||
| Kinase D | <5 |
Caption: Table 1. Inhibitory activity and selectivity profile of a representative this compound based compound (CMPD-1).
Experimental Protocols
Accurate determination of cross-reactivity relies on robust and well-defined experimental protocols. Below are detailed methodologies for two standard assays used to generate the type of data presented above.
Kinase Inhibition Assay (Radiometric)
This assay quantifies the ability of a test compound to inhibit the activity of a specific kinase by measuring the incorporation of a radiolabeled phosphate group onto a substrate.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
[γ-³³P]ATP
-
Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
Test compound dissolved in DMSO
-
96-well filter plates
-
Phosphoric acid (for stopping the reaction)
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase, substrate, and kinase reaction buffer.
-
Add the test compound at various concentrations (typically in a 10-point dose-response curve) or a fixed concentration for single-point screening. A DMSO control is run in parallel.
-
Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubate the reaction mixture at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction by adding phosphoric acid.
-
Transfer the reaction mixture to a 96-well filter plate to capture the phosphorylated substrate.
-
Wash the filter plate multiple times with a wash buffer to remove unincorporated [γ-³³P]ATP.
-
Dry the filter plates and add a scintillant.
-
Quantify the amount of incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Radioligand Binding Assay (for Off-Target GPCR Screening)
This assay is used to determine if a compound interacts with G-protein coupled receptors (GPCRs) by measuring its ability to displace a known radiolabeled ligand from the receptor.
Materials:
-
Cell membranes expressing the target GPCR
-
Specific radioligand for the target GPCR
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA)
-
Test compound dissolved in DMSO
-
Non-specific binding control (a high concentration of an unlabeled ligand)
-
96-well filter plates pre-treated with a blocking agent (e.g., polyethyleneimine)
-
Scintillation counter
Procedure:
-
In a 96-well plate, combine the cell membranes, radioligand (at a concentration close to its Kd), and the test compound at various concentrations.
-
Include wells for total binding (membranes + radioligand + DMSO) and non-specific binding (membranes + radioligand + non-specific binding control).
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 90 minutes).
-
Terminate the binding reaction by rapid filtration through the pre-treated filter plates using a cell harvester. This separates the bound radioligand from the unbound.
-
Wash the filters rapidly with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Dry the filter plates and add a scintillant.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the percentage of displacement by the test compound and calculate its Ki or IC50 value.
Visualizing Molecular Interactions and Experimental Processes
To better understand the context of this cross-reactivity analysis, the following diagrams illustrate a relevant signaling pathway and the general workflow of a kinase selectivity profiling experiment.
In Vivo Efficacy of Crizotinib in ALK-Positive Non-Small Cell Lung Cancer: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of Crizotinib, a first-in-class anaplastic lymphoma kinase (ALK) inhibitor, with its key alternatives, Ceritinib and Alectinib, for the treatment of ALK-positive non-small cell lung cancer (NSCLC). The information presented is based on preclinical data from xenograft models, offering a comparative framework for research and development.
Comparative In Vivo Efficacy
The following table summarizes the in vivo efficacy of Crizotinib and its key competitors in preclinical xenograft models of ALK-positive NSCLC. The data highlights the tumor growth inhibition observed with each compound.
| Compound | Animal Model | Human Cell Line | Dosing Regimen | Tumor Growth Inhibition | Reference |
| Crizotinib | Athymic Nude Mice | H3122 (EML4-ALK v1) | 100 mg/kg, twice daily, p.o. | Significant tumor growth inhibition compared to control.[1] | [1] |
| SCID/beige Mice | Karpas299 (NPM-ALK) | Not Specified | Antitumor activity observed.[2] | [2] | |
| Athymic Nude Mice | H3122 | 25 mg/kg | 52% decrease in tumor volume compared to control.[3][4] | [3][4] | |
| Ceritinib | Ba/F3 Xenograft Mouse Model | Ba/F3 (EML4-ALK-WT) | 25 mg/kg, once daily, p.o. | 84.9% relative tumor growth inhibition.[5][6] | [5][6] |
| Crizotinib-Resistant Patient-Derived Xenograft | MGH045 | 25 mg/kg | More effective than high-dose crizotinib in controlling tumor growth.[7] | [7] | |
| Alectinib | Nude Mice | H2228 | 20 or 60 mg/kg, once daily, p.o. | Substantial and sustained tumor regression.[8] | [8] |
| TH-MYCN Transgenic Mouse Model | Not Applicable | Not Specified | Inhibition of tumor growth.[6] | [6] |
Experimental Protocols
Detailed methodologies for the key in vivo experiments cited are provided below to facilitate reproducibility and further investigation.
Crizotinib In Vivo Efficacy Study in H3122 Xenograft Model[1]
-
Animal Model: Athymic nude mice.
-
Cell Line and Implantation: 1 x 106 H3122 human NSCLC cells (harboring the EML4-ALK fusion) in 100 μL PBS were injected subcutaneously into the mice.
-
Treatment Protocol:
-
Mice were treated with either a vehicle control or Crizotinib (100 mg/kg) administered orally twice a day for 7 consecutive days.
-
For combination studies with radiation, mice were irradiated 1 hour after Crizotinib treatment with 2 Gy daily for 5 consecutive days.
-
-
Efficacy Assessment: Tumor volumes were measured regularly to assess tumor growth inhibition. Mouse body weights were monitored to evaluate toxicity.
Ceritinib In Vivo Efficacy Study in Ba/F3 Xenograft Model[5][6]
-
Animal Model: C3H mice.
-
Cell Line and Implantation: 5.0 x 107 cells/mL of Ba/F3 cells (engineered to express EML4-ALK) were suspended in PBS. 100 μL of the cell suspension was implanted subcutaneously into the right flank of the mice.
-
Treatment Protocol:
-
When tumors reached approximately 100 mm³, mice were randomized into treatment groups.
-
Ceritinib was administered by oral gavage at a dose of 25 mg/kg, once daily for 5 days.
-
-
Efficacy Assessment: Tumor volume was measured every 2 days using electronic calipers. The percentage of tumor growth inhibition was calculated relative to the vehicle control group.
Alectinib In Vivo Efficacy Study in H2228 Xenograft Model[8]
-
Animal Model: Nude mice.
-
Cell Line and Implantation: 2.0 x 106 H2228 human NSCLC cells suspended in Matrigel® were injected subcutaneously into the backs of the mice.
-
Treatment Protocol:
-
When tumors reached a volume of approximately 180 mm³, mice were randomized.
-
Alectinib was administered by oral gavage at doses of 20 mg/kg/day or 60 mg/kg/day.
-
-
Efficacy Assessment: Tumor volumes were assessed twice a week using digital calipers.
Visualizing the Mechanism of Action
The following diagrams illustrate the key signaling pathway targeted by Crizotinib and a typical experimental workflow for in vivo efficacy studies.
Caption: EML4-ALK signaling pathway and the inhibitory action of Crizotinib.
Caption: Experimental workflow for in vivo efficacy assessment.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Alectinib Resistance in ALK-Rearranged Lung Cancer by Dual Salvage Signaling in a Clinically Paired Resistance Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. YAP1 mediates survival of ALK-rearranged lung cancer cells treated with alectinib via pro-apoptotic protein regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro and in vivo synergistic efficacy of ceritinib combined with programmed cell death ligand-1 inhibitor in anaplastic lymphoma kinase-rearranged non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Therapeutic strategies to overcome crizotinib resistance in non-small cell lung cancers harboring the fusion oncogene EML4-ALK - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EML4-ALK fusion gene in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Structure-Activity Relationship of Pyrazole Analogs as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction to Pyrazole Analogs in Kinase Inhibition
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[1][2] Kinases play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[3][4] Pyrazole-containing compounds have been successfully developed as inhibitors for a variety of kinases, including Akt, Aurora kinases, and receptor tyrosine kinases like EGFR and VEGFR.[1][5] The versatility of the pyrazole ring allows for substitutions at multiple positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. Understanding the structure-activity relationships of these analogs is critical for the rational design of novel and effective kinase inhibitors.
Quantitative Data on Pyrazole-Based Kinase Inhibitors
The following table summarizes the in vitro inhibitory activity (IC50) of various pyrazole analogs against different protein kinases and cancer cell lines. This data, gathered from multiple studies, provides insights into the effects of different substitution patterns on the pyrazole core.
| Compound ID | Pyrazole Substitution Pattern | Target Kinase | IC50 (nM) | Target Cell Line | IC50 (µM) | Reference |
| Compound 1 | Conformationally restricted analog of GSK2141795 | Akt1 | 61 | HCT116 | 7.76 | [1] |
| OVCAR-8 | 9.76 | [1] | ||||
| Afuresertib | Pyrazole-based | Akt1 | 0.08 (Ki) | - | - | [1] |
| Compound 2 | Constrained analog of Afuresertib | Akt1 | 1.3 | HCT116 | 0.95 | [1] |
| Compound 6 | Pyrazole-based | Aurora A | 160 | HCT116 | 0.39 | [1] |
| MCF7 | 0.46 | [1] | ||||
| Compound 7 | Pyrazolyl benzimidazole | Aurora A | 28.9 | U937 | 5.106 | [1] |
| Aurora B | 2.2 | K562 | 5.003 | [1] | ||
| A549 | 0.487 | [1] | ||||
| LoVo | 0.789 | [1] | ||||
| HT29 | 0.381 | [1] | ||||
| Compound 16 | Pyrazole-based | Chk2 | 48.4 | - | - | [1] |
| Compound 17 | Pyrazole-based | Chk2 | 17.9 | - | - | [1] |
| Compound 5c | Pyrazole-nitroimidazole | EGFR | 260 | MCF-7 | 0.13 | [6] |
| HER-2 | 510 | Hela | 0.25 | [6] | ||
| HepG2 | 0.33 | [6] | ||||
| B16-F10 | 0.42 | [6] | ||||
| Compound 7h | 1-Aryl-1H-pyrazole-fused curcumin analog | - | - | MDA-MB-231 | 2.43 | [5] |
| HepG2 | 4.98 | [5] | ||||
| Compound 10c | 1-Aryl-1H-pyrazole-fused curcumin analog | - | - | MDA-MB-231 | 3.51 | [5] |
| HepG2 | 7.84 | [5] |
Experimental Protocols
General Synthesis of Pyrazole Derivatives
The synthesis of pyrazole analogs often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative. For N-substituted pyrazoles, an appropriately substituted hydrazine is used. The general synthetic scheme for producing 1-aryl-1H-pyrazole-fused curcumin analogs is depicted below.[5]
Caption: General synthetic route for 1-aryl-1H-pyrazole-fused curcumin analogs.
In Vitro Kinase Inhibition Assay
The inhibitory activity of the synthesized compounds against specific kinases is typically determined using in vitro kinase assays. A common method is a radiometric assay or an ADP-Glo™ Kinase Assay.[7]
Caption: General workflow for an in vitro kinase inhibition assay.
Cell-Based Proliferation Assay (MTT Assay)
The anti-proliferative activity of the compounds against various cancer cell lines is often assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[8]
Caption: Workflow of the MTT assay for cell proliferation.
Signaling Pathways Targeted by Pyrazole-Based Kinase Inhibitors
Pyrazole derivatives have been shown to inhibit kinases involved in key signaling pathways that regulate cell growth, proliferation, and survival. A prominent example is the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in cancer.[3]
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by a pyrazole-based Akt inhibitor.
Structure-Activity Relationship (SAR) Insights
Based on the available data for various pyrazole analogs, the following SAR insights can be inferred:
-
N1-Substitution: The substituent at the N1 position of the pyrazole ring is crucial for activity and can be modified to interact with specific residues in the kinase ATP-binding pocket. While direct data for a cyclopentylmethyl group is scarce, other cyclic and acyclic alkyl groups have been shown to be well-tolerated in some kinase inhibitors.[9] The size and conformation of this group can influence selectivity and potency.
-
C3-Substitution: Substitutions at the C3 position with aryl or heteroaryl groups are common in potent kinase inhibitors.[9] These groups often engage in hydrophobic and π-stacking interactions within the kinase active site. The nature and substitution pattern of these aromatic rings significantly impact activity.
-
C4-Substitution: The C4 position is often substituted with groups that can act as hydrogen bond donors or acceptors, or with moieties that can be further functionalized to improve solubility and pharmacokinetic properties.
-
C5-Substitution: Similar to the C3 position, the C5 position is frequently substituted with aryl or heteroaryl groups to enhance binding affinity.
Conclusion and Future Directions
While this guide provides a comparative overview based on existing literature for various pyrazole derivatives, dedicated synthesis and biological evaluation of 1-(cyclopentylmethyl)-1H-pyrazole analogs are necessary to establish a definitive SAR for this specific chemical series. Future research should focus on:
-
The synthesis of a library of this compound analogs with diverse substitutions at the C3, C4, and C5 positions.
-
Screening of these analogs against a panel of kinases to determine their potency and selectivity.
-
Evaluation of the most promising compounds in cell-based assays to assess their anti-proliferative and apoptosis-inducing effects.
-
Co-crystallization studies of active compounds with their target kinases to elucidate the binding mode and guide further optimization.
By systematically exploring the SAR of this specific analog series, it will be possible to develop novel and potent kinase inhibitors with therapeutic potential.
References
- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. ahajournals.org [ahajournals.org]
- 5. Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of pyrazolyl-nitroimidazole derivatives as potential EGFR/HER-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. A Convenient Green Synthesis and Characterization of Some Pyrazolone Derivatives: Anticancer Activity [ejchem.journals.ekb.eg]
- 9. Synthesis and evaluation of indenopyrazoles as cyclin-dependent kinase inhibitors. 3. Structure activity relationships at C3(1,2) - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 1-(cyclopentylmethyl)-1H-pyrazole: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential information on the recommended disposal procedures for 1-(cyclopentylmethyl)-1H-pyrazole, a heterocyclic compound utilized in various research applications.
Disclaimer: The following information is based on general guidelines for pyrazole derivatives. No specific Safety Data Sheet (SDS) for this compound was publicly available at the time of writing. Therefore, it is imperative to consult with your institution's Environmental Health and Safety (EHS) department or a qualified hazardous waste disposal contractor for guidance specific to your location and circumstances.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn. Based on the safety data sheets of similar pyrazole compounds, the following PPE is recommended:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).
-
Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: In case of dust or aerosol generation, a NIOSH-approved respirator may be necessary.
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound and its containers is through a licensed and approved waste disposal facility.
-
Waste Identification and Segregation:
-
Clearly label the waste container with the full chemical name: "this compound".
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your EHS department.
-
-
Containerization:
-
Use a compatible, leak-proof container for storing the waste.
-
Keep the container tightly closed when not in use.
-
Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's EHS department or a certified hazardous waste disposal company to schedule a pickup.
-
Provide them with the chemical name and any available safety information.
-
-
Documentation:
-
Maintain accurate records of the amount of waste generated and the date of disposal.
-
Key Disposal Considerations
| Parameter | Guideline | Citation |
| Primary Disposal Method | Dispose of contents and container to an approved waste disposal plant. | [1][2] |
| Spill Cleanup | For solid spills, sweep up and shovel into a suitable container for disposal. For liquid spills, absorb with an inert material. | [1] |
| Environmental Precautions | Do not let the product enter drains. | [3][4] |
Disposal Decision Workflow
The following diagram illustrates the general decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
References
Essential Safety and Operational Guidance for Handling 1-(cyclopentylmethyl)-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of 1-(cyclopentylmethyl)-1H-pyrazole. The following procedural guidance is based on safety data sheets for structurally similar pyrazole derivatives and general laboratory safety practices.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is essential to minimize exposure and ensure safety when handling this compound and related pyrazole compounds. The following table summarizes the recommended PPE.
| PPE Category | Item | Standard/Specification |
| Eye and Face Protection | Safety glasses with side-shields or chemical splash goggles | Conforming to EN166 (EU) or ANSI Z.87.1 (US) standards. A face shield may be required for large quantities or when there is a splash hazard.[1][2] |
| Skin Protection | Chemical-resistant gloves (e.g., disposable nitrile) | Inspect gloves prior to use and dispose of them after contact with the substance. For extended contact, consult the glove manufacturer's resistance guide.[2][3] |
| Laboratory coat | A Nomex® or similar flame-resistant lab coat should be worn and fully buttoned.[2] | |
| Closed-toe shoes and long pants | Shoes must cover the entire foot. Avoid fabrics like polyester or acrylic.[2] | |
| Respiratory Protection | Dust respirator or air-purifying respirator | Use in well-ventilated areas. If engineering controls are insufficient, a NIOSH-approved respirator is required. Annual fit testing and medical evaluation may be necessary.[1][2] |
Operational Plan: Safe Handling Protocol
Adherence to a strict operational protocol is critical to prevent contamination and accidental exposure.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Ensure safety equipment, including an eyewash station and safety shower, is readily accessible.
-
Remove all sources of ignition.
-
Keep the container tightly closed when not in use.[4]
2. Handling the Compound:
-
Avoid all personal contact, including inhalation of dust or fumes.[1]
-
Do not eat, drink, or smoke in the handling area.[3]
-
Wash hands thoroughly after handling, even if gloves were worn.[3][5]
-
Use the smallest amount of material necessary for the experiment.
3. Spill Management:
-
Minor Spills:
-
Major Spills:
Disposal Plan
All waste materials should be handled as hazardous waste and disposed of in accordance with local, state, and federal regulations.
-
Chemical Waste:
-
Place this compound and any contaminated disposable materials (e.g., gloves, paper towels) in a designated, sealed, and clearly labeled hazardous waste container.
-
-
Contaminated Clothing:
-
Take off contaminated clothing and wash it before reuse.[5]
-
-
Empty Containers:
-
Dispose of contents and container to an approved waste disposal plant.[4]
-
Logical Workflow for Handling this compound
Caption: Safe handling workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
